Quetiapine Dimer Impurity
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
6-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S2/c1-5-13-25-21(9-1)29(31-23-11-3-7-15-27(23)35-25)33-17-19-34(20-18-33)30-22-10-2-6-14-26(22)36-28-16-8-4-12-24(28)32-30/h1-16H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQIBYYFBRAARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647132 | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945668-94-0 | |
| Record name | 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945668940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(dibenzo[b,f][1,4]thiazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(DIBENZO(B,F)(1,4)THIAZEPIN-11-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS2P01TZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Formation of Quetiapine Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation mechanisms, experimental protocols, and analytical methodologies related to the quetiapine dimer impurity, identified as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine. Understanding the generation of this and other impurities is critical for ensuring the quality, safety, and efficacy of quetiapine formulations.
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. During the synthesis, formulation, and storage of the active pharmaceutical ingredient (API), various related substances and degradation products can form. One such critical impurity is the quetiapine dimer, 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (CAS No. 945668-94-0, Molecular Formula: C30H24N4S2)[2][3][4][5][6][7][8]. The presence of this impurity, even in small amounts, is strictly regulated by pharmacopeias, necessitating a thorough understanding of its formation pathways to develop effective control strategies.
This guide will explore the primary mechanisms of quetiapine dimer formation, including its synthesis as a process-related impurity and its generation through degradation pathways. Detailed experimental protocols for the synthesis and analysis of this impurity are provided, along with quantitative data from forced degradation studies.
Core Formation Mechanisms
The this compound can be formed through two primary pathways: as a process-related impurity during synthesis and as a degradation product.
Process-Related Formation: Piperazine Cross-Linking
The most direct route to the formation of the quetiapine dimer is through a process-related side reaction during the synthesis of quetiapine. The synthesis of quetiapine typically involves the reaction of 11-chlorodibenzo[b,f][1][2]thiazepine with an appropriate piperazine derivative. However, if un-substituted piperazine is present, it can react with two molecules of the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate, leading to the formation of the dimer[3][9]. This impurity has been identified in the range of 0.05-0.15% in some manufacturing processes[9].
The reaction is a double nucleophilic substitution where both nitrogen atoms of the piperazine ring displace the chlorine atom on two separate molecules of the dibenzothiazepine intermediate.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine | Advent [adventchembio.com]
- 4. Bis(dibenzothiazepinyl) Piperazine (1,4-Bis(dibenzo[b,f][1… [cymitquimica.com]
- 5. 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][1,4]thiazepine | 945668-94-0 | IP27362 [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. store.usp.org [store.usp.org]
- 8. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Quetiapine Dimer Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of a critical process-related impurity of Quetiapine, the dimer impurity formally known as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This document outlines the potential synthetic pathways leading to the formation of the quetiapine dimer, detailed analytical methodologies for its characterization, and relevant spectral data.
Introduction to Quetiapine and Impurity Profiling
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. It exerts its therapeutic effects through a complex interaction with various neurotransmitter receptors in the brain. The manufacturing process of Quetiapine, like any synthetic API, can result in the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.1% or greater.
The quetiapine dimer is a known impurity that can arise during the synthesis of the API. Its structure consists of two dibenzothiazepine moieties linked by a central piperazine ring. Understanding the formation and characteristics of this impurity is crucial for process optimization and quality control.
Synthesis of Quetiapine Dimer Impurity
The formation of the this compound is primarily attributed to a piperazine crosslinking reaction during the synthesis of Quetiapine. This can occur when 11-chlorodibenzo[b,f][1][2]thiazepine, a key intermediate, reacts with piperazine under conditions that favor double substitution.
A plausible synthetic pathway for the dimer impurity involves the reaction of two molecules of an 11-substituted dibenzo[b,f][1][2]thiazepine with one molecule of piperazine. The reaction of 11-piperazinyl-dibenzo[b,f][1][2]thiazepine with another molecule of the dibenzothiazepine precursor can also lead to the formation of this dimer.
Caption: Proposed synthesis pathway for the this compound.
Characterization of this compound
The structural elucidation and confirmation of the this compound are achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the impurity. The protonated molecular ion peak [M+H]⁺ for the this compound is observed at an m/z that corresponds to its molecular formula, C₃₀H₂₄N₄S₂.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the dimer. The spectra will show characteristic signals for the aromatic protons of the dibenzothiazepine rings and the methylene protons of the central piperazine ring. The symmetry of the molecule will be reflected in the number and multiplicity of the signals.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule. The spectrum of the dimer impurity will exhibit characteristic absorption bands for aromatic C-H stretching, C=N stretching, and C-S stretching vibrations.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for the separation, detection, and quantification of the this compound in the API. A well-developed HPLC method can effectively separate the dimer from Quetiapine and other related substances. The relative retention time (RRT) of the dimer impurity is a key parameter for its identification in routine analysis.
Experimental Protocols
Synthesis of this compound (Reference Standard)
This protocol describes a general method for the synthesis of the this compound for use as a reference standard.
Materials:
-
Piperazine
-
Toluene (or other suitable high-boiling inert solvent)
-
Triethylamine (or other suitable base)
Procedure:
-
Dissolve 11-chlorodibenzo[b,f][1][2]thiazepine (2 equivalents) in toluene in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add piperazine (1 equivalent) and triethylamine (2.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterize the purified product by MS, NMR, and IR spectroscopy to confirm its identity and purity.
Analytical Method for Impurity Profiling by HPLC
This protocol provides a general framework for an RP-HPLC method for the determination of the this compound. Method parameters may need to be optimized for specific instrumentation and columns.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at a wavelength where both Quetiapine and the impurity have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the Quetiapine API sample in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Prepare a reference standard solution of the this compound of a known concentration in the same diluent.
-
Inject the sample and standard solutions into the HPLC system and record the chromatograms.
Data Analysis:
-
Identify the peak corresponding to the dimer impurity in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the amount of the dimer impurity in the sample using the peak area and the concentration of the reference standard.
Quantitative Data Summary
The following table summarizes typical analytical data for the this compound. The exact values may vary depending on the specific analytical method and instrumentation used.
| Parameter | Value |
| Chemical Name | 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine |
| Molecular Formula | C₃₀H₂₄N₄S₂ |
| Molecular Weight | 504.67 g/mol |
| CAS Number | 945668-94-0 |
| Appearance | Off-white to pale yellow solid |
| HPLC RRT (approx.) | Varies depending on method (typically > 1.0 relative to Quetiapine) |
| MS (ESI+) [M+H]⁺ (m/z) | 505.1 |
Logical and Signaling Pathway Visualizations
Analytical Workflow for Impurity Characterization
Caption: Analytical workflow for the characterization of the this compound.
Quetiapine Signaling Pathway
Quetiapine's therapeutic effects are mediated through its interaction with multiple neurotransmitter receptors.[3] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[3] Its active metabolite, norquetiapine, also contributes to its overall pharmacological profile.[4]
Caption: Simplified signaling pathway of Quetiapine's primary receptor interactions.
Conclusion
The effective control of the this compound is essential for ensuring the quality and safety of Quetiapine API. This technical guide has provided a detailed overview of the synthesis, characterization, and analytical control of this critical impurity. The presented experimental protocols and data serve as a valuable resource for researchers, analytical scientists, and drug development professionals involved in the manufacturing and quality control of Quetiapine. A thorough understanding of impurity profiles is fundamental to the development of robust and compliant pharmaceutical manufacturing processes.
References
- 1. droracle.ai [droracle.ai]
- 2. Quetiapine has a D2/3 receptor binding profile similar to clozapine: A [18F]fallypride PET study in patients with schizophrenia | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
The Chemical Landscape of Quetiapine: An In-depth Guide to Process Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, identification, and characterization of process-related impurities of quetiapine, an atypical antipsychotic medication. Understanding the impurity profile of an active pharmaceutical ingredient (API) like quetiapine is critical for ensuring its safety, efficacy, and quality. This document details the known process impurities and degradation products, their structural elucidation, and the analytical methodologies employed for their control.
Introduction to Quetiapine and its Impurities
Quetiapine, chemically known as 2-{2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol, is a dibenzothiazepine derivative.[1][2] The synthesis of quetiapine is a multi-step process that can lead to the formation of various process-related impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.[3][4] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.1% or higher.[3][4]
Quetiapine Process Impurities: Structures and Quantification
Several process-related impurities of quetiapine have been identified and characterized.[1][2][5][6] These are often present in the final API at low levels, typically ranging from 0.05% to 0.15%.[1][2] The following table summarizes the key process impurities, their chemical names, and reported detection levels.
| Impurity ID | Trivial Name | Chemical Name | Typical Detection Level (%) |
| I | Desethanol Quetiapine | 2-[4-dibenzo[b,f][1][2]thiazepine-11-yl-1-piperazinyl]-2-ethanol | 0.05 - 0.15[1][2] |
| II | N-Formyl Piperazinyl Thiazepine | 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f][1][2]thiazepine | 0.05 - 0.15[1][2] |
| III | Quetiapine Carboxylate | 2-(2-hydroxyethoxy)ethyl-2-[2-[4-dibenzo[b,f][1][2]thiazepine-11-piperazinyl-1-carboxylate | 0.05 - 0.15[1][2] |
| IV | Ethylpiperazinyl Thiazepine | 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1][2]thiazepine | 0.05 - 0.15[1][2] |
| V | Ethyl Quetiapine | 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethyl-ethanol | 0.05 - 0.15[1][2] |
| VI | Bis(dibenzo)piperazine | 1,4-bis[dibenzo[b,f][1][2]thiazepine-11-yl]piperazine | 0.05 - 0.15[1][2] |
| VII | Piperazinyl Thiazepine | 11-piperazinyldibenzo[b,f][1][2]thiazepine | Intermediate[1][2] |
| VIII | 2-(phenylthio)aniline | 2-(phenylthio)aniline | Starting Material[5][6] |
| IX | Phenyl N-[2-(phenylthio)phenyl]carbamate | Phenyl N-[2-(phenylthio)phenyl]carbamate | By-product[5][6] |
| X | N,N'-bis[2-(phenylthio)phenyl]urea | N,N'-bis[2-(phenylthio)phenyl]urea | By-product[5][6] |
| XI | N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide HCl | N-[2-(phenylthio)phenyl]-1-piperazinecarboxamide hydrochloride | By-product[5][6] |
| XII | N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide | N,N'-bis[(2-phenylthio)phenyl]-1,4-piperazinedicarboxamide | By-product[5][6] |
Degradation Products of Quetiapine
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[7][8] For quetiapine, oxidative conditions are particularly relevant, leading to the formation of N-oxide and S-oxide derivatives.[9]
| Degradant ID | Trivial Name | Chemical Name |
| DP-I | Quetiapine N-oxide | 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-oxido-piperazin-1-yl)ethoxy]ethanol |
| DP-II | Quetiapine S-oxide | 2-{2-[4-(5-oxodibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol |
Experimental Protocols
The identification, isolation, and characterization of quetiapine impurities involve a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A validated, stability-indicating HPLC method is crucial for the separation and quantification of quetiapine and its impurities.
-
Chromatographic System: A gradient HPLC system with a UV detector.[10][11]
-
Column: Waters Symmetry C8 (250 x 4.6mm, 5µm) or equivalent.[10]
-
Mobile Phase A: Phosphate buffer (pH 3.0 adjusted with orthophosphoric acid).[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Program: A gradient elution starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: Ambient.[10]
-
Detection Wavelength: 290 nm.[10]
-
Injection Volume: 10 µL.[10]
-
Sample Preparation: Dissolve an accurately weighed amount of the quetiapine sample in the mobile phase to achieve a known concentration.
Isolation of Impurities by Preparative HPLC
For structural elucidation, impurities are often isolated from the bulk drug substance using preparative HPLC.
-
System: A preparative HPLC system with a fraction collector.
-
Column: A larger-dimension column with the same stationary phase as the analytical method.
-
Method: The analytical HPLC method is scaled up for the preparative system, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Fractions corresponding to the impurity peaks are collected, pooled, and the solvent is evaporated to yield the isolated impurity.
Structural Characterization by Spectroscopic Methods
The definitive structure of each impurity is determined using a combination of spectroscopic techniques.[1][2][4][5][6][9]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity. Electrospray ionization (ESI) is a commonly used technique.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the elucidation of the complete chemical structure.[4]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[4]
Forced Degradation Studies
To investigate the stability of quetiapine and identify potential degradation products, forced degradation studies are performed under various stress conditions.[7][8]
-
Acidic Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.[7]
-
Basic Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[7]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.[7]
-
Thermal Degradation: The drug substance is heated in an oven.
-
Photolytic Degradation: The drug substance is exposed to UV light.
-
Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method to separate and identify the degradation products.[7][8]
Visualizations
The following diagrams illustrate the chemical structures of quetiapine and its key impurities, as well as a typical workflow for impurity analysis.
Caption: Chemical relationship between Quetiapine and its major impurities.
Caption: General workflow for the identification and characterization of impurities.
Signaling Pathways
While the primary mechanism of action of quetiapine involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, the pharmacological activities of its process impurities are not extensively studied. It is crucial for drug development professionals to consider that structurally similar impurities may possess some affinity for the same receptors or interact with other biological targets, potentially impacting the overall safety and efficacy profile of the drug product. Further research into the pharmacological and toxicological profiles of these impurities is warranted.
Conclusion
A thorough understanding of the chemical structures and formation of process-related impurities and degradation products of quetiapine is paramount for the development of a safe, effective, and high-quality pharmaceutical product. The implementation of robust analytical methods for the detection, quantification, and characterization of these impurities, as outlined in this guide, is a critical component of the drug development and manufacturing process. Continuous monitoring and control of the impurity profile are essential to meet regulatory requirements and ensure patient safety. are essential to meet regulatory requirements and ensure patient safety.
References
- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 8. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. bepls.com [bepls.com]
- 11. Bot Verification [rasayanjournal.co.in]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, characterization, and analysis of compounds related to the atypical antipsychotic drug, quetiapine. The information presented herein is intended to support research, development, and quality control activities by providing detailed methodologies, quantitative data, and visual representations of synthetic and analytical processes.
Introduction to Quetiapine and Related Compounds
Quetiapine, an atypical antipsychotic, is widely used in the treatment of schizophrenia and bipolar disorder. Its therapeutic action is primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3] The manufacturing process, storage, and metabolism of quetiapine can lead to the formation of various related compounds, including process impurities, degradation products, and metabolites. The identification and control of these compounds are critical to ensure the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[4]
This guide details the common process-related impurities arising from the synthesis of quetiapine, as well as degradation products observed under stress conditions such as acid, base, oxidation, heat, and light.
Synthesis and Formation of Process-Related Impurities
The synthesis of quetiapine typically involves the reaction of 11-piperazinyl-dibenzo[b,f][1][4]thiazepine with 2-(2-chloroethoxy)ethanol.[4] During this process, several related compounds can be formed. The following diagram illustrates a common synthetic route and the formation of key process-related impurities.
Quantitative Data Summary
The following tables summarize quantitative data for commonly identified quetiapine-related compounds, including their typical levels and analytical detection parameters.
Table 1: Process-Related Impurities
| Impurity Name | Common Name | Typical Range (%) | Source |
| 2-[4-dibenzo[b,f][1][4]thiazepine-11-yl-1-piperazinyl]1-2-ethanol | Desethanol Quetiapine (Impurity I) | 0.05 - 0.15 | [1][3] |
| 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f][1][4]thiazepine | N-formyl piperazinyl thiazepine (Impurity II) | 0.05 - 0.15 | [1][3] |
| 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f][1][4]thiazepine-11-piperazinyl-1-carboxylate | Quetiapine Carboxylate (Impurity III) | 0.05 - 0.15 | [1][3] |
| 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1][4]thiazepine | Ethylpiperazinyl Thiazepine (Impurity IV) | 0.05 - 0.15 | [1][3] |
| 1,4-bis[dibenzo[b,f][1][4]thiazepine-11-yl]piperazine | Bis(dibenzo)piperazine (Impurity VI) | 0.05 - 0.15 | [1][3] |
| 11-piperazinyl-dibenzo[b,f][1][4]thiazepine | Piperazinyl Thiazepine | 0.05 - 0.15 | [1][3] |
Table 2: Degradation Products
| Degradation Condition | Major Degradants | Reference |
| Acid Hydrolysis (0.1 N HCl) | Degradant with m/z 402 | [5] |
| Oxidative (30% H2O2) | N-Oxide, S-Oxide | [6] |
| Photodegradation | 2-[2-[4-(5-oxidodibenzo[b,f][1][4]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol | [7] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A common analytical technique for the separation and quantification of quetiapine and its related compounds is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 stationary phase, such as an Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).[6]
-
Mobile Phase : A gradient elution is typically employed.
-
Flow Rate : 1.0 mL/min.[8]
-
Injection Volume : 20 µL.[8]
-
Column Temperature : 25 °C.[8]
-
Detection : UV detection at 252 nm.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Structural Elucidation
LC-MS/MS is a powerful tool for the identification and structural characterization of unknown impurities and degradation products.
-
Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or triple quadrupole instrument, coupled to an LC system.[9][10]
-
Ionization Source : Electrospray Ionization (ESI) in positive mode is commonly used.[10]
-
MS/MS Analysis : Fragmentation spectra are obtained to elucidate the structure of the compounds. For example, the MS/MS ion transitions for quetiapine are often monitored at m/z 384.1 → 253.1.[11]
-
Data Analysis : The accurate mass measurements from high-resolution MS aid in determining the elemental composition of the analytes.[9]
Forced Degradation Studies
Forced degradation studies are performed to assess the stability of quetiapine and to identify potential degradation products.
-
Acid Degradation : The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) and heated.[5]
-
Base Degradation : The drug substance is treated with a basic solution (e.g., 0.1 N NaOH).
-
Oxidative Degradation : The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 30% H2O2).[6]
-
Thermal Degradation : The drug substance is subjected to high temperatures.
-
Photodegradation : The drug substance is exposed to UV light.
Analytical Workflow for Identification and Characterization
The following diagram outlines a typical workflow for the identification and characterization of quetiapine-related compounds.
Quetiapine Signaling Pathways
Quetiapine exerts its therapeutic effects through a complex interplay with multiple neurotransmitter systems. The primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] Its active metabolite, norquetiapine, also contributes significantly to its antidepressant effects by inhibiting the norepinephrine reuptake transporter (NET).[1][3][4]
Downstream signaling pathways, such as the Akt/GSK3β and ERK pathways, are also modulated by quetiapine and are believed to play a role in its long-term therapeutic effects, including neuroprotection and synaptic plasticity.[12]
Conclusion
This technical guide has provided a detailed overview of the identification and analysis of quetiapine-related compounds. The information presented, including tabulated data, experimental protocols, and visual diagrams, serves as a valuable resource for professionals in the pharmaceutical industry. A thorough understanding and control of these related compounds are essential for ensuring the development of high-quality, safe, and effective quetiapine drug products. safe, and effective quetiapine drug products.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Neurobiological bases of quetiapine antidepresant effect in the bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Divergent effects of acute and repeated quetiapine treatment on dopamine neuron activity in normal vs. chronic mild stress induced hypodopaminergic states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. psychiatrist.com [psychiatrist.com]
- 9. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quetiapine and aripiprazole signal differently to ERK, p90RSK and c-Fos in mouse frontal cortex and striatum: role of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Quetiapine Dimer Impurity: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. One such impurity is the quetiapine dimer, a process-related impurity that requires careful monitoring. This technical guide provides an in-depth overview of the quetiapine dimer impurity, including its chemical and physical properties, synthesis, analytical quantification, and available toxicological and pharmacological information.
Chemical and Physical Properties
The this compound, scientifically known as 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine, is a significant process-related impurity in the synthesis of quetiapine.[1][3] Its formation is primarily attributed to the dimerization of quetiapine molecules or intermediates during the manufacturing process.[4]
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 945668-94-0 | [5][6][7] |
| Molecular Formula | C30H24N4S2 | [5][6] |
| Molecular Weight | 504.67 g/mol | [5][6] |
| Appearance | White to Pale Yellow Solid | [8] |
| Melting Point | 291-294°C | |
| Solubility | Soluble in Chloroform | |
| IUPAC Name | 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine | [3] |
| Synonyms | This compound, Quetiapine EP Impurity D, Bis(dibenzothiazepinyl)piperazine | [7] |
Synthesis and Formation
The this compound is typically formed as a byproduct during the synthesis of quetiapine.[4] One of the primary mechanisms of its formation involves the reaction of 11-chloro-dibenzo[b,f][1][2]thiazepine with piperazine under specific conditions.[9]
Experimental Protocol for Synthesis
The following protocol describes a method for the synthesis of the this compound:
Materials:
-
Piperazine
-
Xylene
-
Potassium iodide or Sodium iodide (catalyst)
-
Anhydrous potassium carbonate or Anhydrous sodium carbonate
-
Purified water
Procedure: [9]
-
Dissolve 21.6 g of 11-chloro-dibenzo[b,f][1][2]thiazepine in 120 ml of xylene and stir the solution.
-
Add 5.0 g of piperazine, 1.2 g of potassium iodide, and 24 g of potassium carbonate to the mixture.
-
Heat the reaction mixture to a temperature of 105-115°C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to 20-30°C.
-
Wash the mixture with 100 ml of purified water for 20 minutes.
-
Filter the mixture to isolate the solid product.
-
Re-dissolve the obtained solid in 100 ml of purified water to yield the this compound.
This process has been reported to yield a product with a purity of 99.5% and a yield of 88.0%.[9]
The formation of the dimer impurity can be visualized through the following workflow:
Analytical Quantification
The detection and quantification of the this compound are crucial for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. Several stability-indicating HPLC methods have been developed for the analysis of quetiapine and its related substances, including the dimer impurity.[2][5][10][11][12][13][14]
Representative HPLC Method Parameters
The following table summarizes typical parameters for an HPLC method capable of separating the this compound from the active pharmaceutical ingredient (API) and other related substances.
| Parameter | Description | Reference |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | [2][14] |
| Mobile Phase A | 0.1 % aqueous triethylamine (pH 7.2) | [2][14] |
| Mobile Phase B | Acetonitrile and methanol (80:20 v/v) | [2][14] |
| Elution | Gradient | [2][14] |
| Flow Rate | 0.5 mL/min | [14] |
| Detection | UV at 252 nm | [2][14] |
| Column Temperature | 40°C | [14] |
The workflow for the analytical quantification of the this compound can be outlined as follows:
Toxicological and Pharmacological Profile
Limited specific toxicological and pharmacological data are available for the this compound itself.[4] The toxicological assessment of impurities is often inferred from the profile of the parent drug and the impurity's structure. Given its structural similarity to quetiapine, it is prudent to handle the dimer impurity with similar safety precautions.
The parent compound, quetiapine, exerts its antipsychotic effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[15] It also has an affinity for other receptors, including histaminergic and adrenergic receptors, which contributes to its side effect profile.[16] The dimer's larger and more rigid structure, compared to a single quetiapine molecule, may influence its receptor binding affinity and pharmacological activity, though specific studies on this are lacking.
The potential toxicological concerns for impurities in pharmaceuticals include general toxicity and, in some cases, genotoxicity. While there is no specific data on the genotoxicity of the quetiapine dimer, regulatory guidelines necessitate the control of such impurities to ensure patient safety.
The mechanism of action of quetiapine involves a complex interaction with multiple neurotransmitter systems. The potential impact of the dimer impurity on these pathways is not well-characterized.
Conclusion
The this compound is a critical quality attribute to be monitored during the manufacturing of quetiapine. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and established analytical methods for its quantification. While specific pharmacological and toxicological data for the dimer are scarce, its structural relationship to quetiapine warrants strict control to ensure the safety and efficacy of the final drug product. Further research into the biological activity of this impurity would be beneficial for a more complete risk assessment.
References
- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. bepls.com [bepls.com]
- 6. 1,4-Bis(dibenzo[b,f][1,4]thiazepin-11-yl)piperazine | Advent [adventchembio.com]
- 7. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bis(dibenzothiazepinyl) Piperazine (1,4-Bis(dibenzo[b,f][1… [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EXPERIMENTAL STUDY OF THE TOXICITY AND HAZARD OF QUETIAPINE FUMARATE - Golubeva - Toxicological Review [archivog.com]
- 12. researchgate.net [researchgate.net]
- 13. akjournals.com [akjournals.com]
- 14. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsijournals.com [tsijournals.com]
- 16. scispace.com [scispace.com]
Unraveling the Genesis of Dimer Impurity in Quetiapine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the origins, formation mechanisms, and analytical characterization of the dimer impurity observed during the synthesis of Quetiapine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of this critical atypical antipsychotic medication.
Introduction to Quetiapine and its Dimer Impurity
Quetiapine, an atypical antipsychotic, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. The purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. During the synthesis of Quetiapine, several process-related impurities and degradation products can arise. Among these, a notable dimer impurity has been identified as 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine. The presence of this impurity, even in trace amounts, necessitates a thorough understanding of its formation pathways to implement effective control strategies.
Formation Pathways of the Dimer Impurity
The formation of the 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine dimer impurity is primarily associated with the main synthesis route of Quetiapine. The key reaction involves the condensation of 11-chlorodibenzo[b,f][1][2]thiazepine with a piperazine derivative. The dimer is typically formed when two molecules of the dibenzothiazepine intermediate react with a single molecule of piperazine.
Several factors can contribute to the formation of this dimer:
-
Stoichiometry of Reactants: An insufficient amount of the piperazine-containing side chain reactant relative to the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate can favor the reaction of two intermediate molecules with one piperazine molecule.
-
Reaction Temperature: Elevated reaction temperatures can increase the rate of the dimerization reaction.
-
Presence of a Precursor Impurity: The dimer can also be formed from the reaction of 11-piperazinyldibenzo[b,f][1][2]thiazepine (a key intermediate in Quetiapine synthesis) with another molecule of 11-chlorodibenzo[b,f][1][2]thiazepine.
The following diagram illustrates the proposed synthetic pathway for the formation of the Quetiapine dimer impurity.
Experimental Protocols
This section details the experimental protocols for the synthesis of the dimer impurity and the analytical procedures for its detection and quantification.
Synthesis of 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine (Dimer Impurity)
This protocol is based on the likely reaction mechanism identified from literature sources.
Materials:
-
Piperazine
-
Diisopropylethylamine (DIPEA)
-
Toluene
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 11-chlorodibenzo[b,f][1][2]thiazepine (2 equivalents) in toluene, add piperazine (1 equivalent) and DIPEA (2.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1,4-bis[dibenzo[b,f][1][2]thiazepin-11-yl]piperazine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of Quetiapine and to identify potential degradation products, including the dimer impurity, under various stress conditions.
General Procedure:
-
Prepare a stock solution of Quetiapine Fumarate in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified period (e.g., 24-72 hours).
-
Basic Hydrolysis: Add 1N NaOH and heat at 60-80°C for a specified period.
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature or heat at a controlled temperature.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80-105°C).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light.
-
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the stressed samples by a validated stability-indicating HPLC or UPLC method.
Analytical Method for Impurity Profiling
A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial for the separation and quantification of Quetiapine and its impurities.
Table 1: Typical HPLC/UPLC Method Parameters
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Phosphate buffer (e.g., pH 6.5) | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile/Methanol mixture | Acetonitrile |
| Gradient | Optimized gradient program | Optimized gradient program |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min |
| Column Temperature | 25 - 40°C | 30 - 45°C |
| Detection Wavelength | 220 - 290 nm | 220 - 290 nm |
| Injection Volume | 10 - 20 µL | 1 - 5 µL |
The following diagram illustrates a typical analytical workflow for the identification and quantification of the dimer impurity.
References
An In-depth Technical Guide to Forced Degradation Studies of Quetiapine Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies for the atypical antipsychotic drug, quetiapine fumarate. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies, also known as stress testing, are essential in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
Quetiapine fumarate is susceptible to degradation under various stress conditions, primarily oxidative and hydrolytic.[1][2] This document outlines the experimental protocols for conducting these studies, summarizes the quantitative outcomes of degradation, and presents a visual representation of the experimental workflow.
Experimental Protocols for Forced Degradation
Forced degradation studies for quetiapine fumarate are typically conducted by subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[1][3] The following protocols are synthesized from various validated studies to provide a detailed methodology.
1. Acid Hydrolysis:
-
Procedure: A stock solution of quetiapine fumarate is prepared and treated with the acidic solution. The mixture is then typically refluxed at a controlled temperature (e.g., 80°C) for a specified duration, which can range from one hour to several hours.[6] Following the stress period, the solution is neutralized with an equivalent concentration of a base like sodium hydroxide (NaOH).[7]
-
Example: A sample of quetiapine fumarate can be refluxed with 1N HCl at 80°C for 1 hour and then neutralized with 1N NaOH. Another study involved exposing a 50 μg/mL solution of quetiapine fumarate to 0.1N HCl for up to 48 hours.[4]
2. Alkaline Hydrolysis:
-
Procedure: Similar to acid hydrolysis, a solution of quetiapine fumarate is treated with a basic solution. The reaction is allowed to proceed at a set temperature for a defined period, for instance, for 90 minutes under normal conditions or for longer durations like 48 hours.[4][7] Subsequently, the solution is neutralized with an equivalent concentration of an acid like HCl.[7]
-
Example: A study involved stressing a sample with 2N NaOH for 2 hours, followed by neutralization with 2N HCl. In another instance, a 50 μg/mL solution was treated with 0.1N NaOH for up to 48 hours.[4]
3. Oxidative Degradation:
-
Reagent: Hydrogen Peroxide (H₂O₂) solution, typically ranging from 3% to 30%.[4][8]
-
Procedure: A solution of quetiapine fumarate is exposed to H₂O₂. The reaction may be carried out at room temperature or elevated temperatures (e.g., 60°C) for a period ranging from minutes to hours.[8]
-
Example: A sample can be stressed with 1% H₂O₂ for 20 minutes on a benchtop. Another protocol involved using 30% H₂O₂ at 60°C for 1 hour, which resulted in significant degradation.[8]
4. Thermal Degradation:
-
Procedure: A solid sample of quetiapine fumarate is exposed to dry heat in a temperature-controlled oven. The temperature and duration can vary, for example, 80°C for 36 hours or 120°C for 12 hours.[3]
5. Photolytic Degradation:
-
Procedure: A solution of quetiapine fumarate is exposed to a UV lamp in a photostability chamber. The duration of exposure can range from 1 to 5 hours.[7] Another approach involves exposing the sample to a combination of UV (200 Watt hours/square meter) and visible light (1.2 million Lux hours) as per ICH Q1B guidelines.
Quantitative Data Summary
The extent of degradation of quetiapine fumarate under different stress conditions has been quantified in several studies. The following tables summarize these findings.
Table 1: Summary of Quetiapine Fumarate Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | Not Specified | 84.9% | [4] |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Not Specified | 100% | [4] |
| Acid Hydrolysis | Not Specified | Not Specified | Not Specified | 24.56% | [3] |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Not Specified | 33.1% | [4] |
| Alkaline Hydrolysis | 0.1N NaOH | 48 hours | Not Specified | 66.1% | [4] |
| Alkaline Hydrolysis | Not Specified | Not Specified | Not Specified | 25.42% | [3] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Not Specified | 11.5% | [4] |
| Oxidative Degradation | 3% H₂O₂ | 48 hours | Not Specified | 100% | [4] |
| Oxidative Degradation | Hydrogen Peroxide | Not Specified | Not Specified | 61.45% | [3] |
| Thermal Degradation | Dry Heat | 36 hours | 80°C | 8.42% | [3] |
| Photolytic Degradation | UV/Visible Light | Not Specified | Not Specified | 5.45% | [3] |
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the drug substance from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
Table 2: Typical HPLC Method Parameters for Quetiapine Fumarate Stability Studies
| Parameter | Description | Reference |
| Column | C18 column (e.g., Thermo column Symmetry C18, 4.6 x 150mm, 5 μm) | [7] |
| Mobile Phase | A mixture of a buffer (e.g., Sodium dihydrogen phosphate, pH 4.0) and an organic solvent (e.g., Methanol) in a specific ratio (e.g., 35:65 v/v). | [7] |
| Flow Rate | Typically 1.0 ml/min. | [3][7] |
| Detection Wavelength | 220 nm or 252 nm. | [3][8] |
| Run Time | Generally short, around 6 minutes. | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of quetiapine fumarate.
Caption: General workflow for forced degradation studies of quetiapine fumarate.
Degradation Pathway of Quetiapine Fumarate
Based on the literature, the primary degradation pathways for quetiapine involve oxidation and hydrolysis. Oxidative stress leads to the formation of N-oxide and S-oxide derivatives.[8] Hydrolytic conditions can also lead to the cleavage of the molecule.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 4. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. waters.com [waters.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oxidative Degradation of Quetiapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidative degradation of quetiapine, an atypical antipsychotic medication. Understanding the degradation pathways and the resulting impurities is crucial for ensuring the stability, efficacy, and safety of quetiapine drug products. This document details the primary oxidative degradation products, the experimental protocols for stress testing, and the analytical methodologies for their identification and quantification.
Introduction to Quetiapine and its Susceptibility to Oxidation
Quetiapine, chemically known as 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol, is a dibenzothiazepine derivative.[3] Its molecular structure contains several sites susceptible to oxidative attack, primarily the sulfur atom in the dibenzothiazepine ring and the nitrogen atoms in the piperazine ring. Forced degradation studies have consistently shown that quetiapine is particularly labile under oxidative stress conditions.[1][4] The primary oxidative degradation pathways involve sulfoxidation and N-oxidation.[2][5]
Major Oxidative Degradation Products
The principal products formed during the oxidative degradation of quetiapine are Quetiapine S-oxide and Quetiapine N-oxide. Another significant metabolite and potential degradant is 7-hydroxyquetiapine.
Quetiapine S-oxide
Oxidation of the sulfur atom in the dibenzothiazepine ring leads to the formation of Quetiapine S-oxide.[2][6] This is often a major degradation product observed in forced degradation studies using oxidizing agents like hydrogen peroxide.[5]
Quetiapine N-oxide
The nitrogen atom in the piperazine ring is also susceptible to oxidation, resulting in the formation of Quetiapine N-oxide.[2][7] This compound has been identified as a significant impurity in stability studies.
7-Hydroxyquetiapine
Hydroxylation of the dibenzothiazepine ring can occur, leading to the formation of 7-hydroxyquetiapine.[3][8][9] While this is a known human metabolite, it can also be formed under oxidative stress conditions.
Quantitative Data on Oxidative Degradation
The following table summarizes quantitative data from various forced degradation studies on quetiapine under oxidative conditions.
| Oxidizing Agent | Concentration | Temperature | Duration | % Degradation of Quetiapine | Major Degradation Products Identified | Reference |
| Hydrogen Peroxide (H₂O₂) | 3% | Not Specified | 24 hours | 11.5% | Not Specified | [4] |
| Hydrogen Peroxide (H₂O₂) | 3% | Not Specified | 48 hours | 100% | Not Specified | [4] |
| Hydrogen Peroxide (H₂O₂) | 30% | 60°C | 1 hour | Significant Degradation | N-Oxide, S-Oxide | [5] |
| Hydrogen Peroxide (H₂O₂) | 1% | Bench top | 20 minutes | Not Specified | Not Specified | |
| Hydrogen Peroxide (H₂O₂) | 3% and 6% | Not Specified | Not Specified | Significant Degradation | Not Specified | [10] |
Experimental Protocols for Oxidative Degradation Studies
This section provides a detailed methodology for conducting forced oxidative degradation studies on quetiapine, synthesized from various published methods.[4][5][10]
Materials
-
Quetiapine Fumarate reference standard
-
Hydrogen Peroxide (3%, 10%, or 30% v/v solution)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffer solutions (e.g., phosphate buffer, ammonium acetate)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and neutralization
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer
Preparation of Quetiapine Stock Solution
-
Accurately weigh a suitable amount of Quetiapine Fumarate reference standard.
-
Dissolve the standard in a suitable solvent, typically a mixture of methanol and water, to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
Oxidative Stress Conditions
-
Transfer a known volume of the quetiapine stock solution into a volumetric flask.
-
Add a specified volume of the hydrogen peroxide solution (e.g., to achieve a final concentration of 3% or 30% H₂O₂).
-
The reaction can be carried out at room temperature or under elevated temperatures (e.g., 60°C) for a defined period (e.g., 1 to 48 hours).[4][5]
-
After the specified time, neutralize the excess oxidizing agent if necessary (e.g., by dilution or with a mild reducing agent, though dilution is more common in analytical preparations).
-
Dilute the solution to a suitable concentration for analysis with the mobile phase or a suitable diluent.
Analytical Method for Degradation Monitoring
A stability-indicating HPLC or UPLC method is essential for separating quetiapine from its degradation products.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Detection: UV detection is typically performed at a wavelength where both quetiapine and its degradation products have significant absorbance (e.g., 220 nm or 252 nm).[5]
-
Mass Spectrometry: For identification and structural elucidation of the degradation products, a mass spectrometer (e.g., triple quadrupole or Q-TOF) coupled with the LC system is employed.[1][12]
Visualizations
Oxidative Degradation Pathway of Quetiapine
Caption: Primary oxidative degradation pathways of quetiapine.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced oxidative degradation study of quetiapine.
Conclusion
The oxidative degradation of quetiapine is a critical aspect to consider during drug development and formulation. The primary degradation pathways lead to the formation of Quetiapine S-oxide and N-oxide. Rigorous forced degradation studies, coupled with robust, stability-indicating analytical methods, are essential for identifying and controlling these impurities to ensure the quality and safety of quetiapine-containing pharmaceutical products. This guide provides a foundational understanding and practical framework for researchers and professionals working with this important antipsychotic drug.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Quetiapine N-oxide–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 7-Hydroxyquetiapine | C21H25N3O3S | CID 132203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. greenpharmacy.info [greenpharmacy.info]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Piperazine Cross-Linking in Quetiapine API Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of piperazine cross-linking, a critical aspect of impurity formation during the Active Pharmaceutical Ingredient (API) manufacturing of Quetiapine. Understanding and controlling these impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document delves into the formation mechanisms, analytical detection, and control strategies for the primary piperazine-related cross-linked impurity, supported by experimental data and visual workflows.
Introduction to Piperazine Cross-Linking in Quetiapine Synthesis
Quetiapine, an atypical antipsychotic, is synthesized through a multi-step process that commonly involves the use of piperazine. A key step in many synthetic routes is the reaction of 11-chlorodibenzo[b,f][1][2]thiazepine with a piperazine derivative.[3] Under certain process conditions, side reactions can occur, leading to the formation of process-related impurities. One of the most significant of these is a cross-linked impurity formed through the piperazine moiety.
The primary piperazine cross-linked impurity is 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine , often referred to as the Quetiapine Dimer Impurity or Quetiapine EP Impurity D .[4][5] This impurity arises from the reaction of two molecules of the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate with one molecule of piperazine. The presence of this and other impurities must be carefully monitored and controlled to meet the stringent requirements of regulatory bodies like the FDA and EMA.[6][7]
Formation of the this compound
Reaction Mechanism
The formation of the this compound is a direct consequence of the nucleophilic nature of the piperazine ring and the electrophilic character of the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate. The generally accepted mechanism involves a sequential nucleophilic substitution reaction.
Step 1: Formation of the Monosubstituted Intermediate One of the nitrogen atoms of the piperazine molecule acts as a nucleophile, attacking the electrophilic carbon at the 11-position of the dibenzo[b,f][1][2]thiazepine ring and displacing the chloride leaving group. This results in the formation of a monosubstituted piperazine intermediate, 11-(piperazin-1-yl)dibenzo[b,f][1][2]thiazepine.
Step 2: Formation of the Dimer The second, unreacted nitrogen atom of the monosubstituted piperazine intermediate can then act as a nucleophile and react with a second molecule of 11-chlorodibenzo[b,f][1][2]thiazepine. This second nucleophilic substitution reaction forms the symmetrical dimer impurity.
This cross-linking phenomenon is particularly pronounced under alkaline conditions and at elevated temperatures, which favor nucleophilic substitution reactions.[1]
Key Process Parameters Influencing Dimer Formation
Several process parameters can influence the rate and extent of this compound formation. Careful control of these parameters is crucial for minimizing its presence in the final API.
-
Stoichiometry of Reactants: An excess of piperazine relative to the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate can favor the formation of the desired monosubstituted product, which is a key intermediate for Quetiapine synthesis. Conversely, a molar ratio that is close to stoichiometric or has an excess of the chloro intermediate can increase the likelihood of the dimer formation.
-
Reaction Temperature: Higher reaction temperatures generally accelerate the rate of both the desired reaction and the formation of the dimer impurity.[1] Optimization of the reaction temperature is critical to ensure a reasonable reaction rate while minimizing impurity formation.
-
Reaction Time: Prolonged reaction times can lead to an increase in the formation of the dimer impurity, especially if the desired monosubstituted product is allowed to react further with any remaining 11-chlorodibenzo[b,f][1][2]thiazepine.
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction kinetics and selectivity. Alkaline conditions are known to promote the cross-linking reaction.[1]
Quantitative Data on Piperazine Cross-Linked Impurities
The levels of the this compound and other process-related impurities are typically monitored throughout the manufacturing process and in the final API. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for the identification, qualification, and quantification of impurities in drug substances.
| Impurity Name | Typical Levels Observed | Regulatory Threshold (ICH Q3A/B) |
| 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (this compound) | 0.05 - 0.15% | Identification: ≥0.10%, Qualification: ≥0.15% |
| Other process-related impurities | Variable | Identification: ≥0.10%, Qualification: ≥0.15% |
Table 1: Typical levels of the this compound and general regulatory thresholds.[3]
Experimental Protocols
Synthesis of Quetiapine API (Illustrative)
The synthesis of Quetiapine typically involves the reaction of 11-chlorodibenzo[b,f][1][2]thiazepine with 1-(2-hydroxyethoxy)ethylpiperazine.
Materials:
-
1-(2-hydroxyethoxy)ethylpiperazine
-
Toluene
-
Sodium Carbonate
-
Sodium Iodide
Procedure:
-
A solution of 11-chlorodibenzo[b,f][1][2]thiazepine in toluene is prepared in a reaction vessel.
-
1-(2-hydroxyethoxy)ethylpiperazine, sodium carbonate, and a catalytic amount of sodium iodide are added to the solution.
-
The reaction mixture is heated to reflux and maintained for a specified period, with reaction progress monitored by a suitable analytical technique (e.g., HPLC).
-
Upon completion, the reaction mixture is cooled and washed with water to remove inorganic salts.
-
The organic layer containing Quetiapine is separated, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude Quetiapine is then purified, typically through crystallization, to remove impurities.
Synthesis of 1,4-bis(dibenzo[b,f][1][2]thiazepin-11-yl)piperazine (this compound)
This protocol describes a method for the deliberate synthesis of the dimer impurity, which can be used as a reference standard for analytical method development and validation.
Materials:
-
Piperazine (5.0 g)
-
Potassium Iodide (1.2 g)
-
Anhydrous Potassium Carbonate (24 g)
-
Xylene (120 ml)
-
Purified Water
Procedure:
-
Dissolve 21.6 g of 11-chloro-dibenzo[b,f][1][2]thiazepine in 120 ml of xylene in a suitable reaction flask with stirring.
-
Add 5.0 g of piperazine, 1.2 g of potassium iodide, and 24 g of anhydrous potassium carbonate to the mixture.
-
Heat the reaction mixture to a temperature of 105-115°C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to 20-30°C.
-
Wash the reaction mixture with 100 ml of purified water for 20 minutes.
-
Filter the mixture to collect the solid product.
-
Re-dissolve the collected solid in 100 ml of purified water and then filter to obtain the purified this compound.
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the detection and quantification of the this compound and other related substances in the Quetiapine API.
HPLC-UV Method
A typical Reverse-Phase HPLC (RP-HPLC) method with UV detection is employed for routine quality control analysis.
| Parameter | Typical Conditions |
| Column | C18 or C8, e.g., YMC-Triart C8 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 2: Typical HPLC-UV method parameters for Quetiapine impurity profiling.[8]
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, are crucial for demonstrating the stability-indicating nature of the analytical method.[9]
Control Strategies for Piperazine Cross-Linking
A robust control strategy is essential to minimize the formation of the this compound and ensure the consistent quality of the API. This strategy encompasses raw material control, in-process controls, and final product testing.
Raw Material Control
-
Quality of 11-chlorodibenzo[b,f][1][2]thiazepine: The purity of this key intermediate is critical. The presence of any reactive impurities could lead to the formation of other by-products.
-
Quality of Piperazine: The purity and water content of piperazine should be well-controlled.
In-Process Controls (IPCs)
-
Monitoring of Reaction Progress: Real-time monitoring of the reaction using techniques like in-situ FTIR or Raman spectroscopy, or at-line HPLC can provide valuable information about the consumption of starting materials and the formation of products and impurities. This allows for precise determination of the reaction endpoint.
-
Control of Stoichiometry: Accurate dosing of reactants is crucial.
-
Temperature and Time Control: Strict control over the reaction temperature and duration is necessary to minimize the formation of the dimer.
Purification Strategies
-
Crystallization: The primary method for purifying crude Quetiapine is crystallization. The choice of solvent system is critical to ensure that the dimer impurity is effectively purged from the final product.
-
Chromatography: In some cases, preparative chromatography may be used to remove impurities that are difficult to separate by crystallization.
Visualizations
Caption: Synthetic pathway of Quetiapine showing the point of dimer impurity formation.
Caption: A typical workflow for the control of impurities during API manufacturing.
Conclusion
Piperazine cross-linking, leading to the formation of the this compound, is a critical consideration in the manufacturing of Quetiapine API. A thorough understanding of the reaction mechanism, coupled with robust analytical methods and a comprehensive control strategy, is essential for minimizing the levels of this and other impurities. By implementing stringent controls over raw materials, in-process parameters, and purification processes, pharmaceutical manufacturers can ensure the consistent production of high-quality Quetiapine API that meets all regulatory requirements and ensures patient safety. This guide provides a foundational understanding for researchers and drug development professionals to address the challenges associated with piperazine cross-linking in Quetiapine synthesis.
References
- 1. Buy this compound | 945668-94-0 [smolecule.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. tsijournals.com [tsijournals.com]
- 6. EP2245021B1 - A process for the preparation of quetiapine - Google Patents [patents.google.com]
- 7. CN101198599A - The method for preparing quetiapine fumarate - Google Patents [patents.google.com]
- 8. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Degradation Pathways of Quetiapine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive preliminary investigation into the degradation pathways of the atypical antipsychotic drug, quetiapine. A thorough understanding of a drug's stability and degradation profile is paramount in the development of safe, effective, and stable pharmaceutical formulations. This document outlines the primary degradation routes of quetiapine under various stress conditions, details the experimental protocols for forced degradation studies, and presents the identified degradation products in a structured format for comparative analysis.
Core Degradation Pathways
Quetiapine is susceptible to degradation under oxidative, hydrolytic (acidic and basic), and photolytic stress conditions.[1][2] The primary degradation products arise from modifications to the dibenzothiazepine nucleus and the piperazine ring.
-
Oxidative Degradation: Oxidation is a significant degradation pathway for quetiapine.[1][3] The primary products formed are Quetiapine N-oxide and Quetiapine S-oxide , resulting from the oxidation of the nitrogen atom in the piperazine ring and the sulfur atom in the dibenzothiazepine ring, respectively.[3][4]
-
Hydrolytic Degradation: Quetiapine degrades under both acidic and basic conditions.[1][5] Acid-catalyzed hydrolysis can lead to the formation of several degradation products, with one study identifying a major degradant with an m/z of 402 under acidic stress. Basic hydrolysis also contributes to the degradation of the parent molecule.[5]
-
Photodegradation: Exposure to light can induce the degradation of quetiapine.[6][7] Photoinduced electron transfer-mediated transformation has been identified as a mechanism of photodegradation.[6] One major photodegradation product has been identified as 2-[2-[4-(5-oxidodibenzo[b,f][3][4]thiazepin-11-yl)-1-piperazinyl]ethoxy]-ethanol.[7][8]
Quantitative Analysis of Degradation
Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products that may arise during the shelf-life of a drug product. The following table summarizes the quantitative data from a representative forced degradation study.
| Stress Condition | Reagent/Condition | Duration | Temperature | Quetiapine Degraded (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1 N HCl | 4 days | 60 °C | 7.48% | Sulfoxide, Unknown at RRT 0.79 | [4] |
| Base Hydrolysis | 0.1 N NaOH | 48 hours | - | 66.1% | Not specified in detail | [5] |
| Oxidative | 30% H₂O₂ | 1 hour | 60 °C | Significant | N-Oxide, S-Oxide | [3] |
| Oxidative | 3% H₂O₂ | 48 hours | - | 100% | Not specified in detail | [5] |
| Thermal | - | - | - | Not significant | - | [3] |
| Photolytic | UV light | - | - | Not significant | - | [3] |
Experimental Protocols
The following section details a generalized experimental protocol for conducting forced degradation studies on quetiapine, based on methodologies cited in the literature.
Preparation of Stock and Sample Solutions
-
Stock Solution: A stock solution of quetiapine fumarate is prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as a mixture of water, acetonitrile, and perchloric acid, to a known concentration (e.g., 1000 µg/mL).[9]
-
Sample Solutions for Stress Studies: For each stress condition, a working solution (e.g., 580 µg/mL) is prepared from the stock solution and subjected to the specific stressor.[4]
Forced Degradation (Stress) Conditions
-
Acid Hydrolysis: The drug solution is treated with an acid (e.g., 1 N HCl) and may be heated to accelerate degradation (e.g., at 60°C for a specified period).[4]
-
Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) at room temperature or elevated temperatures for a defined duration.[5]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 30% H₂O₂), at a controlled temperature.[3][5]
-
Thermal Degradation: The solid drug substance or a solution is exposed to elevated temperatures (e.g., in a dry air oven) to assess heat stability.[4]
-
Photolytic Degradation: The drug solution is exposed to UV light in a photostability chamber to evaluate its sensitivity to light.[9]
Sample Analysis
-
Chromatographic Separation: The stressed samples are analyzed using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method. A common column choice is a C18 column.[3][4] The mobile phase typically consists of a buffer (e.g., 0.01 M di-potassium hydrogen orthophosphate) and an organic modifier (e.g., acetonitrile) in a gradient or isocratic elution mode.[4]
-
Detection: A UV detector is commonly used for the quantification of quetiapine and its degradation products, with the detection wavelength often set around 217 nm or 252 nm.[3][4]
-
Identification of Degradation Products: Mass spectrometry (MS), particularly LC-MS/MS, is employed to identify the chemical structures of the degradation products by determining their mass-to-charge ratios and fragmentation patterns.[1][7]
Visualizing Degradation Pathways and Experimental Workflows
To further elucidate the degradation processes and experimental design, the following diagrams have been generated using the DOT language.
Caption: Major degradation pathways of quetiapine under stress conditions.
Caption: A typical experimental workflow for forced degradation studies.
Caption: The role of degradation studies in formulation development.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 6. Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of Quetiapine Dimer Impurity
Abstract
This application note details a sensitive and specific stability-indicating High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of the quetiapine dimer impurity in quetiapine fumarate drug substance and formulated products. The method is developed to be rapid, accurate, and robust, making it suitable for routine quality control and stability testing in the pharmaceutical industry. The protocol includes procedures for sample preparation, forced degradation to generate the dimer impurity, and method validation parameters.
Introduction
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. During the synthesis and storage of quetiapine, various process-related impurities and degradation products can form. One such critical impurity is the quetiapine dimer, chemically identified as 11,11'-(piperazine-1,4-diyl)bis(dibenzo[b,f][1][2]thiazepine).[3] The presence of this and other impurities, even in small amounts, can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the detection and quantification of the quetiapine dimer is essential for ensuring the quality and stability of quetiapine formulations. This application note presents a validated RP-HPLC method capable of separating the quetiapine dimer from the active pharmaceutical ingredient (API) and other related substances.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: Agilent Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent C18 column).
-
Chemicals and Reagents:
-
Quetiapine Fumarate reference standard and sample
-
Quetiapine Dimer reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrogen Peroxide (30%, analytical grade)
-
Hydrochloric Acid (1N, analytical grade)
-
Sodium Hydroxide (1N, analytical grade)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in Table 1.
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.01 M Dipotassium hydrogen phosphate buffer, pH adjusted to 6.8 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 217 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Table 1: Optimized HPLC Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 75 | 25 |
| 10 | 75 | 25 |
| 25 | 30 | 70 |
| 35 | 30 | 70 |
| 36 | 75 | 25 |
| 40 | 75 | 25 |
Protocols
Standard Solution Preparation
-
Quetiapine Fumarate Standard Stock Solution (500 µg/mL): Accurately weigh about 50 mg of quetiapine fumarate reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent (Mobile Phase A:Mobile Phase B, 75:25, v/v), sonicate to dissolve, and dilute to volume with the diluent.
-
Quetiapine Dimer Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of quetiapine dimer reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a mixed working standard solution containing quetiapine fumarate at a suitable concentration (e.g., 100 µg/mL) and the quetiapine dimer at the expected impurity level (e.g., 0.15 µg/mL).
Sample Preparation
-
Drug Substance: Prepare a solution of the quetiapine fumarate drug substance in the diluent at a concentration of approximately 500 µg/mL.
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 50 mg of quetiapine, into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 20 minutes with intermittent shaking, and dilute to volume with the diluent. Centrifuge a portion of the solution at 4000 rpm for 10 minutes and use the clear supernatant for analysis.
Forced Degradation Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4] The target degradation is typically in the range of 5-20%.[4]
-
Acid Hydrolysis: Reflux 1 mL of the quetiapine fumarate stock solution with 1 mL of 1N HCl at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: Reflux 1 mL of the quetiapine fumarate stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: Treat 1 mL of the quetiapine fumarate stock solution with 1 mL of 30% H₂O₂ at 60°C for 1 hour.[2]
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours.
After degradation, dilute the samples with the diluent to a final concentration of approximately 500 µg/mL of quetiapine fumarate for analysis.
Results and Discussion
The developed HPLC method provides excellent separation of quetiapine and its dimer impurity. The retention time for quetiapine is typically around 15 minutes, while the quetiapine dimer, being more hydrophobic, has a longer retention time. The relative retention time (RRT) of the dimer with respect to quetiapine is a key parameter for its identification.
System Suitability: The system suitability of the method was evaluated by injecting the mixed working standard solution six times. The results should meet the acceptance criteria outlined in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Quetiapine peak) | ≤ 2.0 |
| Theoretical Plates (for Quetiapine peak) | ≥ 2000 |
| %RSD for peak areas (n=6) | ≤ 2.0% |
| Resolution between Quetiapine and nearest eluting peak | ≥ 2.0 |
Table 3: System Suitability Criteria
Specificity: The specificity of the method was demonstrated by the absence of interfering peaks from the placebo and degradation products at the retention time of quetiapine and its dimer. The PDA detector can be used to assess the peak purity of the quetiapine peak in the stressed samples.
Data Presentation
The quantitative data for the analysis of a batch of quetiapine fumarate for the dimer impurity is presented in Table 4.
| Sample ID | Quetiapine Concentration (µg/mL) | Dimer Peak Area | Dimer Concentration (µg/mL) | % Dimer Impurity |
| Batch A-001 | 498.5 | 1256 | 0.72 | 0.14 |
| Batch A-002 | 501.2 | 1198 | 0.69 | 0.14 |
| Batch B-001 | 499.8 | 1302 | 0.75 | 0.15 |
Table 4: Quantitative Analysis of this compound
Visualizations
Caption: Experimental workflow for HPLC analysis of quetiapine dimer.
Caption: Forced degradation pathways for quetiapine.
Conclusion
The HPLC method described in this application note is demonstrated to be suitable for the routine analysis of this compound in both bulk drug and pharmaceutical dosage forms. The method is specific, sensitive, and robust, meeting the requirements for quality control and stability studies in a regulated environment. The detailed protocols for sample preparation and forced degradation provide a comprehensive guide for researchers and analysts in the field of drug development.
References
Application Note: High-Sensitivity LC-MS/MS for Quetiapine Impurity Profiling
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any active pharmaceutical ingredient (API), ensuring the purity of quetiapine is critical to its safety and efficacy.[1][2] Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities in drug substances and products.[3][4][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive impurity profiling of quetiapine. The method is suitable for the separation, identification, and quantification of process-related impurities and degradation products, aligning with the principles of quality by design in drug development.[1][2]
Regulatory Framework for Impurity Control
The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[3][5][6][7] These guidelines establish thresholds based on the maximum daily dose of the drug. For impurities found above the identification threshold, structural elucidation is required. Toxicological data is necessary for impurities exceeding the qualification threshold to ensure patient safety.[3][6]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
Table 1: ICH Thresholds for Impurities in New Drug Substances (Q3A)
Experimental Protocols
1. Sample Preparation
A simple "dilute-and-shoot" approach is often sufficient for the analysis of quetiapine drug substances.
-
Standard Solution Preparation:
-
Prepare a stock solution of quetiapine reference standard at a concentration of 1 mg/mL in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the quetiapine API in the mobile phase to obtain a final concentration of approximately 1 mg/mL.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
-
For the analysis of quetiapine in biological matrices such as plasma, a protein precipitation or liquid-liquid extraction is necessary.[8][9][10][11]
-
Plasma Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., carbamazepine).[10]
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
-
2. LC-MS/MS Method
The following parameters provide a starting point for the analysis and may require optimization based on the specific instrument and impurities of interest.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: LC-MS/MS Method Parameters
3. MRM Transitions for Quetiapine and Potential Impurities
The following MRM transitions can be used for the detection and quantification of quetiapine and its known impurities. The collision energy should be optimized for each transition to achieve the best sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 25 |
| Quetiapine N-Oxide | 400.2 | 253.1 | 28 |
| Quetiapine S-Oxide | 400.2 | 281.1 | 30 |
| Des-ethanol Quetiapine | 340.1 | 253.1 | 25 |
| Quetiapine Carboxylic Acid | 414.1 | 253.1 | 28 |
Table 3: MRM Transitions
Results and Discussion
Impurity Profiling
The developed LC-MS/MS method allows for the effective separation and detection of quetiapine and its potential impurities. The high sensitivity and selectivity of the MRM mode enable the quantification of impurities at levels compliant with regulatory requirements.[8][10]
Quetiapine Degradation Pathways
Quetiapine is known to degrade under various stress conditions, including oxidative, hydrolytic, and photolytic conditions.[12][13][14] The primary degradation pathways involve oxidation of the sulfur atom in the dibenzothiazepine ring to form the sulfoxide and sulfone, and oxidation of the nitrogen atom in the piperazine ring to form the N-oxide.[14] Hydrolysis can lead to the cleavage of the ethoxyethanol side chain.
References
- 1. Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. jfda-online.com [jfda-online.com]
- 10. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
UPLC Method for Rapid Separation of Quetiapine and Its Impurities: An Application Note
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder. Like all pharmaceutical products, quetiapine is susceptible to degradation, which can lead to the formation of impurities that may affect its efficacy and safety. Therefore, robust analytical methods are essential for the separation and quantification of quetiapine from its process-related impurities and degradation products to ensure the quality and stability of the final drug product. This application note details a rapid and sensitive stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of quetiapine and its impurities. The method presented herein provides excellent separation of quetiapine from its potential degradation products and process-related impurities within a short run time, making it suitable for high-throughput analysis in a quality control environment.[1]
Experimental Protocols
This section provides a detailed methodology for the UPLC analysis of quetiapine and its impurities, including the necessary reagents, equipment, and chromatographic conditions.
Materials and Reagents
-
Quetiapine Fumarate reference standard and its impurities (e.g., N-oxide, S-oxide, Des-ethanol) were sourced from a reputable supplier.[2]
-
HPLC grade acetonitrile and methanol were obtained from a commercial supplier.[2]
-
Triethylamine and perchloric acid (analytical grade) were used for mobile phase preparation.[2]
-
High-purity water was generated using a water purification system.
Equipment
-
An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
An analytical balance for accurate weighing of standards and samples.
-
pH meter for mobile phase preparation.
-
Volumetric flasks and pipettes for solution preparation.
-
Syringe filters (0.2 μm) for sample filtration.[2]
Chromatographic Conditions
A stability-indicating reversed-phase UPLC method was developed and validated for the quantitative determination of quetiapine.[2][3] The separation of quetiapine and its five potential impurities can be achieved within a 5-minute run time.[2][3]
| Parameter | Condition |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[2][3] |
| Mobile Phase A | 0.1% aqueous triethylamine, pH adjusted to 7.2[2][3] |
| Mobile Phase B | Acetonitrile and methanol (80:20 v/v)[2][3] |
| Gradient Elution | A specific gradient program should be optimized for baseline separation. |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 252 nm[2][3] |
| Injection Volume | 1 µL[2] |
| Diluent | Water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v)[2] |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of quetiapine fumarate reference standard in the diluent to obtain a known concentration.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of the known impurities in the diluent.
-
System Suitability Solution: A solution containing quetiapine and key impurities (e.g., 125 µg/mL of quetiapine and 3 µg/mL of Des-ethanol impurity) is prepared to verify the system's performance.[2]
-
Sample Solution: For tablet dosage forms, weigh and finely powder a sufficient number of tablets. Disperse an amount of powder equivalent to a target concentration of quetiapine in the diluent, sonicate to dissolve, and filter through a 0.2 µm syringe filter before injection.
Data Presentation
The developed UPLC method effectively separates quetiapine from its known impurities and degradation products. The following table summarizes typical retention times and resolution values obtained during method validation.
| Compound | Retention Time (min) | Resolution (Rs) |
| Des-ethanol Impurity | ~1.5 | > 2.0 (with respect to the next eluting peak) |
| Quetiapine N-oxide | ~2.0 | > 2.0 (with respect to Quetiapine) |
| Quetiapine | ~2.5 | - |
| Quetiapine S-oxide | ~3.0 | > 2.0 (with respect to Quetiapine) |
| Other Process Impurities | Elute at different times | > 2.0 |
Note: The exact retention times and resolution values may vary depending on the specific UPLC system and column used.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on quetiapine samples. These studies involve subjecting the drug substance to various stress conditions to induce degradation.[4]
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux the drug substance in 1N HCl at 80°C for 1 hour. Neutralize the solution with 1N NaOH before dilution and analysis.
-
Base Hydrolysis: Treat the drug substance with 2N NaOH at room temperature for 2 hours. Neutralize the solution with 2N HCl before dilution and analysis.
-
Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a specified period.[5]
-
Photolytic Degradation: Expose the drug substance to UV light as per ICH Q1B guidelines.[5]
The analysis of these stressed samples should demonstrate that the degradation product peaks are well-resolved from the main quetiapine peak, confirming the method's specificity.[2]
Method Validation
The UPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines.[2][3] Key validation parameters include:
-
Specificity: Demonstrated through forced degradation studies.[2]
-
Linearity: Assessed over a range of concentrations for quetiapine and its impurities.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Established for all impurities.
-
Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the UPLC analysis of quetiapine and its impurities.
Caption: Workflow for UPLC analysis of quetiapine and its impurities.
This application note provides a comprehensive overview of a UPLC method for the separation of quetiapine and its impurities. The detailed protocol and validation considerations are intended to guide researchers and drug development professionals in implementing a robust and reliable analytical method for quality control and stability testing of quetiapine formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
Application Note & Protocol: Quantification of Quetiapine Dimer Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. During the synthesis and storage of quetiapine, various impurities can form, one of which is the quetiapine dimer. The presence of such impurities, even in trace amounts, can impact the efficacy and safety of the final drug product. Therefore, a robust and sensitive analytical method for the quantification of the quetiapine dimer is crucial for quality control and regulatory compliance.
This application note provides a detailed protocol for the quantification of the quetiapine dimer, identified as 1,4-bis(dibenzo[b,f][1]thiazepin-11-yl)piperazine (CAS: 945668-94-0), in bulk drug substances or pharmaceutical formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is designed to be specific, sensitive, and accurate, aligning with the stringent requirements of regulatory bodies.
Analyte Information
-
Analyte: Quetiapine Dimer
-
IUPAC Name: 1,4-bis(dibenzo[b,f][1]thiazepin-11-yl)piperazine[2][3][4]
-
Synonyms: Quetiapine EP Impurity D, Bis(dibenzothiazepinyl) piperazine[4][5]
Principle of the Method
This method utilizes the high selectivity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of the quetiapine dimer. The sample is first prepared to extract the analyte of interest. The extract is then injected into a High-Performance Liquid Chromatography (HPLC) system, where the quetiapine dimer is chromatographically separated from quetiapine and other potential impurities. The separated analyte then enters a tandem mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored using Multiple Reaction Monitoring (MRM), ensuring a high degree of specificity and allowing for accurate quantification.
Experimental Protocol
Materials and Reagents
-
Quetiapine Dimer reference standard (purity >98%)
-
Quetiapine Fumarate reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Internal Standard (IS): Quetiapine-d8 or a structurally similar compound not present in the sample.
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Quetiapine Dimer reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a final concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 ng/mL) in the mobile phase.
Sample Preparation
The choice of sample preparation method will depend on the matrix (e.g., bulk drug substance, plasma).
-
For Bulk Drug Substance:
-
Accurately weigh about 10 mg of the quetiapine bulk drug substance.
-
Dissolve in a suitable solvent (e.g., 10 mL of diluent, such as acetonitrile:water 50:50 v/v) to obtain a 1 mg/mL solution.
-
Further dilute an aliquot of this solution with the mobile phase to bring the expected dimer concentration within the calibration range.
-
Add a fixed amount of the internal standard working solution to all samples, calibration standards, and quality control samples.
-
-
For Plasma Samples (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Conditions
The following are suggested starting conditions and may require optimization.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Quetiapine Dimer (Precursor > Product) | To be determined experimentally (e.g., m/z 505.2 > fragment ion) |
| Internal Standard (Precursor > Product) | To be determined based on the chosen IS |
Note: The precursor ion for the quetiapine dimer would be the [M+H]⁺ ion, which is approximately m/z 505.2. The product ions for the MRM transition would need to be determined by infusing a standard solution of the dimer into the mass spectrometer and performing a product ion scan.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing blank samples and samples spiked with quetiapine and other known impurities.
-
Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the quetiapine dimer. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).
-
Stability: The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions (e.g., room temperature, refrigerated, frozen) should be evaluated.
Table 2: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% for LLOQ) |
| Specificity | No significant interference at the retention time of the analyte and IS |
| Stability | Analyte concentration within ±15% of the initial concentration |
Data Presentation
Table 3: Example Calibration Curve Data for Quetiapine Dimer
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
Table 4: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (RSD%) | Inter-day Accuracy (%) | Inter-day Precision (RSD%) |
| LLOQ | 0.1 | Example Value | Example Value | Example Value | Example Value |
| Low | 0.3 | Example Value | Example Value | Example Value | Example Value |
| Medium | 5 | Example Value | Example Value | Example Value | Example Value |
| High | 80 | Example Value | Example Value | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for the quantification of quetiapine dimer.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f][1,4]thiazepine | 945668-94-0 | IP27362 [biosynth.com]
- 4. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quetiapine EP Impurity D | SynZeal [synzeal.com]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Isolation of Quetiapine Dimer Impurity by Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the isolation of the quetiapine dimer impurity from bulk drug substance or reaction mixtures using preparative High-Performance Liquid Chromatography (HPLC). Quetiapine, an atypical antipsychotic, can form various process-related and degradation impurities, including a dimeric species.[1][2] The isolation and characterization of such impurities are critical for drug safety, efficacy, and regulatory compliance. This document outlines the necessary materials, equipment, and a step-by-step methodology for successful preparative separation. Additionally, it includes data presentation tables and a visual workflow diagram to facilitate ease of use. The chemical name for the this compound is 1,4-Bis(dibenzo[b,f][1][3]thiazepin-11-yl)piperazine.[4][5]
Introduction
Quetiapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1][3] During its synthesis and storage, several impurities can arise. The quetiapine dimer is a known process-related impurity that needs to be monitored and controlled.[1][6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.1% or higher.[7] Preparative HPLC is a powerful technique for isolating sufficient quantities of impurities for structural elucidation and toxicological studies.[2][7] This protocol details a robust preparative HPLC method for the efficient isolation of the this compound.
Data Presentation
Table 1: Quetiapine and Dimer Impurity Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Quetiapine | 2-(2-(4-(dibenzo[b,f][1][3]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethanol | C21H25N3O2S | 383.51 |
| Dimer Impurity | 1,4-Bis(dibenzo[b,f][1][3]thiazepin-11-yl)piperazine | C30H24N4S2 | 504.67[8][9] |
Table 2: Preparative HPLC Method Parameters
| Parameter | Value |
| Chromatographic Column | |
| Stationary Phase | Reversed-Phase C18 |
| Particle Size | 5 - 10 µm |
| Dimensions | ≥ 19 mm (ID) x 150-250 mm (L) |
| Mobile Phase | |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %B: 0/25, 10/25, 30/85, 40/85, 42/25, 50/25 |
| Operating Conditions | |
| Flow Rate | 15 - 25 mL/min (scalable based on column ID) |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient or 30-40 °C |
| Injection Volume | 1 - 5 mL (depending on sample concentration and column capacity) |
| Sample Preparation | |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Sample Concentration | 5 - 10 mg/mL |
Experimental Protocols
Materials and Equipment
-
Quetiapine bulk drug substance containing the dimer impurity
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
Milli-Q or deionized water
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector
-
Preparative C18 HPLC column
-
Analytical HPLC system for fraction analysis
-
Rotary evaporator
-
Lyophilizer (optional)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Glassware (flasks, vials, etc.)
Sample Preparation
-
Crude Sample Preparation: Accurately weigh 500 mg of the quetiapine bulk drug substance known to contain the dimer impurity.
-
Dissolution: Transfer the sample to a 50 mL volumetric flask. Add approximately 30 mL of the diluent (50:50 Acetonitrile:Water).
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent. This results in a sample concentration of 10 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
Preparative HPLC Protocol
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (25% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity. Start with a smaller injection (e.g., 1 mL) to assess the separation before scaling up.
-
Chromatographic Separation: Run the gradient program as detailed in Table 2. The dimer impurity is expected to be more retained and thus elute after the main quetiapine peak.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the dimer impurity peak. Use a fraction collector set to trigger collection based on the UV signal threshold and slope.
-
Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to confirm the purity of the isolated dimer. An analytical method can be adapted from the preparative method by scaling down the flow rate and injection volume for a smaller dimension column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Pooling and Concentration: Pool the pure fractions containing the dimer impurity. Remove the organic solvent (acetonitrile) using a rotary evaporator at a temperature not exceeding 40°C.
-
Final Isolation: The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the isolated dimer impurity as a solid powder.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical relationship of the impurity isolation and verification process.
References
- 1. akjournals.com [akjournals.com]
- 2. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. 1,4-Bis(dibenzo(b,f)(1,4)thiazepin-11-yl)piperazine | C30H24N4S2 | CID 24740561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quetiapine EP Impurity D | SynZeal [synzeal.com]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. scbt.com [scbt.com]
- 9. Buy this compound | 945668-94-0 [smolecule.com]
Application Notes and Protocols for the Use of Reference Standards in Quetiapine Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of reference standards in the analysis of quetiapine impurities. Ensuring the purity and quality of active pharmaceutical ingredients (APIs) like quetiapine is critical for drug safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products.[1][2][3] The use of well-characterized reference standards is fundamental for the accurate identification and quantification of these impurities.
Introduction to Quetiapine and its Impurities
Quetiapine is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder.[2][4][5] During its synthesis, formulation, and storage, various related substances and degradation products can emerge as impurities.[5][6] These impurities can arise from starting materials, intermediates, by-products, and degradation of the drug substance itself.[3][5] Common degradation pathways include oxidation and hydrolysis.[1][7]
The use of pharmacopeial and non-pharmacopeial reference standards for known and potential impurities is essential for method development, validation, and routine quality control.[6][8] These standards help in the unequivocal identification of impurities and in assessing their levels against specified limits.
Data Presentation: Quantitative Analysis of Quetiapine Impurities
The following table summarizes quantitative data for the analysis of quetiapine and its impurities from various validated analytical methods. This allows for a comparative overview of different chromatographic conditions and their performance.
| Analyte | Method | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Quetiapine | RP-UPLC | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | A: 0.1% aqueous triethylamine (pH 7.2), B: Acetonitrile:Methanol (80:20 v/v) | 0.5 | 252 | Not Specified | Not Specified | Not Specified |
| Quetiapine Desethoxy | USP Method (HPLC/UHPLC) | Not Specified | Not Specified | Not Specified | Not Specified | Relative Retention Time provided in USP method | Not Specified | Not Specified |
| Quetiapine Related Compound B | USP Method (HPLC/UHPLC) | Not Specified | Not Specified | Not Specified | Not Specified | Relative Retention Time provided in USP method | Not Specified | Not Specified |
| Quetiapine Related Compound G | USP Method (HPLC/UHPLC) | Not Specified | Not Specified | Not Specified | Not Specified | Relative Retention Time provided in USP method | Not Specified | Not Specified |
| Piperazine | RP-HPLC | C18 | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | 1.0 | 220 | ~2.9 (Relative RT ~0.58) | Not Specified | Not Specified |
| Lactam Compound | RP-HPLC | C18 | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | 1.0 | 220 | ~3.45 (Relative RT ~0.69) | Not Specified | Not Specified |
| Ethanol Compound | RP-HPLC | C18 | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15) | 1.0 | 220 | ~4.4 (Relative RT ~0.88) | Not Specified | Not Specified |
| Quetiapine N-Oxide | Ion-pair RP-HPLC | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Quetiapine S-Oxide | Ion-pair RP-HPLC | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Quetiapine | Fast LC | Kromasil 100, (30x 3.0mm; 5µm) | Not Specified | Not Specified | 240 | Not Specified | Not Specified | Not Specified |
| Impurity-B | Fast LC | Kromasil 100, (30x 3.0mm; 5µm) | Not Specified | Not Specified | 240 | Not Specified | Not Specified | Not Specified |
| Impurity-C | Fast LC | Kromasil 100, (30x 3.0mm; 5µm) | Not Specified | Not Specified | 240 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Stability-Indicating RP-UPLC Method for Quetiapine and its Impurities[4]
This protocol describes a rapid, stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method for the determination of quetiapine in pharmaceutical dosage forms.
1. Materials and Reagents:
-
Quetiapine Fumarate Reference Standard
-
Reference standards for known impurities (e.g., N-Oxide, S-Oxide)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Perchloric acid
2. Chromatographic Conditions:
-
Instrument: Agilent UPLC system or equivalent with a UV detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).[4]
-
Mobile Phase A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.[4]
-
Mobile Phase B: Acetonitrile and methanol (80:20 v/v).[4]
-
Gradient Elution: (Refer to the specific method for the gradient program).
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 252 nm.[4]
-
Injection Volume: 1 µL.[4]
-
Diluent: Water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[4]
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Quetiapine Fumarate Reference Standard in the diluent to obtain a known concentration.
-
Prepare individual or mixed standard solutions of impurities in the diluent at known concentrations.
4. Sample Preparation:
-
For dosage forms, weigh and finely powder a representative number of tablets.
-
Transfer an amount of powder equivalent to a target concentration of quetiapine into a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Filter the solution through a 0.2 µm nylon membrane filter before injection.
5. Forced Degradation Studies:
-
To establish the stability-indicating nature of the method, perform forced degradation studies on the drug product.
-
Acid Degradation: Reflux with 1N HCl at 80°C for 1 hour.[9]
-
Base Degradation: Treat with 2N NaOH for 2 hours.[9]
-
Oxidative Degradation: Treat with 30% H₂O₂ at 60°C for 1 hour.[4] This condition is known to generate the N-Oxide and S-Oxide impurities.[4]
-
Thermal Degradation: Expose the sample to 120°C for 12 hours.[9]
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light.[9]
-
Neutralize the acid and base-degraded samples before dilution and analysis.
Protocol 2: USP Method for Quetiapine Fumarate Impurities[10]
This protocol outlines the general procedure for analyzing quetiapine fumarate impurities as per the United States Pharmacopeia (USP). This method can be adapted for various HPLC, UHPLC, and UPLC systems.
1. Materials and Reagents:
-
USP Quetiapine Fumarate Reference Standard
-
USP Quetiapine Related Compound B Reference Standard
-
USP Quetiapine Related Compound G Reference Standard
-
Other relevant impurity reference standards
-
Mobile phase components as specified in the current USP monograph.
2. Chromatographic Conditions:
-
Refer to the current USP monograph for Quetiapine Fumarate for specific details on the column, mobile phase composition, gradient, flow rate, and detection wavelength. The method is typically a gradient elution method.[10]
3. Solution Preparation:
-
System Suitability Solution: Prepare a solution containing quetiapine fumarate and key specified impurities (e.g., Related Compounds B and G) at concentrations defined in the USP monograph.[10] This solution is used to verify the resolution and performance of the chromatographic system.
-
Standard Solution: Prepare a dilute solution of USP Quetiapine Fumarate Reference Standard (e.g., 0.001 mg/mL).[10]
-
Sample Solution: Prepare a solution of the quetiapine fumarate sample to be tested at a higher concentration (e.g., 1.0 mg/mL).[10]
4. System Suitability:
-
Inject the system suitability solution and verify that the system meets the requirements for resolution between critical peak pairs and other performance criteria as specified in the USP monograph.
5. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the impurity peaks in the sample chromatogram based on their relative retention times compared to the quetiapine peak.
-
Quantify the impurities by comparing their peak areas to the peak area of quetiapine in the standard solution, applying appropriate response factors if necessary.
Visualizations
Caption: Workflow for Quetiapine Impurity Analysis.
Caption: Forced Degradation Pathways of Quetiapine.
Conclusion
The use of well-characterized reference standards is indispensable for the accurate and reliable analysis of impurities in quetiapine. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the pharmaceutical industry. Adherence to these methodologies and the principles of method validation as per ICH guidelines will ensure the quality, safety, and efficacy of quetiapine drug products. The availability of pharmacopeial and commercially synthesized impurity standards facilitates the robust quality control of quetiapine.[6][8]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. sphinxsai.com [sphinxsai.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Quetiapine Impurities | SynZeal [synzeal.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. waters.com [waters.com]
Application Note: A Stability-Indicating Assay Method for Quetiapine Fumarate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a stability-indicating assay method for Quetiapine Fumarate using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed to separate and quantify Quetiapine Fumarate in the presence of its degradation products, making it suitable for stability studies of bulk drugs and pharmaceutical dosage forms in accordance with ICH guidelines.[1]
Principle
Quetiapine Fumarate is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[2][3] A stability-indicating method is crucial to ensure that any degradation of the active pharmaceutical ingredient (API) can be accurately monitored over time. This method utilizes RP-HPLC with UV detection to separate the intact Quetiapine Fumarate from potential impurities and degradation products formed under various stress conditions.[4][5] The separation is achieved based on the differential partitioning of the analyte and its related substances between a nonpolar stationary phase (C18 column) and a polar mobile phase.[6]
Experimental Protocols
Materials and Reagents
-
Quetiapine Fumarate Reference Standard (99.5% purity or higher)[5][7]
-
Quetiapine Fumarate Bulk Drug or Tablets
-
Acetonitrile (HPLC Grade)[5]
-
Sodium Hydroxide (NaOH) (AR Grade)[9]
-
Hydrochloric Acid (HCl) (AR Grade)[9]
-
Hydrogen Peroxide (H₂O₂) (30%, AR Grade)[9]
-
Water (HPLC Grade/Milli-Q)[6]
-
0.45 µm Nylon Membrane Filter[2]
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[6][10]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hyperchrome ODS-BP or equivalent).[6][8]
-
Data acquisition and processing software (e.g., Empower).[10]
Preparation of Solutions
-
Diluent: Prepare a mixture of methanol and water in an 80:20 v/v ratio. Filter through a 0.45 µm filter and degas.[6]
-
Mobile Phase: Prepare a mixture of 0.1% Orthophosphoric acid in water and Acetonitrile in an 80:20 v/v ratio. Adjust the pH to 5.5 with diluted orthophosphoric acid or sodium hydroxide. Filter through a 0.45 µm filter and degas prior to use.[8]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quetiapine Fumarate reference standard and transfer it to a 10 mL volumetric flask. Add a small amount of methanol, sonicate for 5 minutes to dissolve, and dilute to the mark with methanol.[6]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and make up the final volume with the diluent.[6]
-
Sample Solution (for Assay): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 50 mg of Quetiapine Fumarate into a 50 mL volumetric flask. Add approximately 35 mL of diluent, sonicate for 15 minutes with intermittent shaking, allow to cool to room temperature, and dilute to the mark with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent to get a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | 0.1% OPA in Water : Acetonitrile (80:20 v/v), pH 5.5[8] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[8] |
| Injection Volume | 10 µL[3] |
| Run Time | 10 minutes[11] |
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[10] The general procedure involves subjecting the sample solution to stress conditions and then analyzing it by the proposed HPLC method. A target degradation of 5-20% is recommended to ensure that the degradation products are adequately formed without completely breaking down the parent drug.[1]
Sample Preparation for Stress Studies: Use a sample concentration of approximately 580 µg/mL for initial stress studies.[10]
-
Acid Hydrolysis:
-
Reflux the Quetiapine Fumarate sample with 1N HCl at 80°C for 1 hour.
-
Cool the solution to room temperature.
-
Carefully neutralize the solution to pH 7.0 with 1N NaOH.
-
Dilute to the required concentration with diluent for analysis.
-
-
Base Hydrolysis:
-
Stress the sample with 2N NaOH at room temperature for 2 hours.
-
Cool the solution.
-
Carefully neutralize to pH 7.0 with 2N HCl.
-
Dilute to the required concentration with diluent.
-
-
Oxidative Degradation:
-
Stress the sample with 1-3% H₂O₂ at room temperature for 20-30 minutes.
-
Dilute to the final concentration with diluent for analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance (powder) to a temperature of 80°C in a hot air oven for 36 hours.[4]
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the required concentration in diluent for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (near UV lamp) for a period of 1 to 5 hours in a photostability chamber.[2]
-
Prepare a solution of the required concentration in diluent for analysis.
-
Data Presentation and Results
Method Validation Summary
The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.[5]
| Validation Parameter | Result |
| Linearity Range | 20 - 100 µg/mL[6] |
| Correlation Coefficient (r²) | > 0.999[8] |
| Accuracy (% Recovery) | 99.33% - 100.47%[8] |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.52 - 3.70 µg/mL[6][8] |
| Limit of Quantitation (LOQ) | 1.74 - 12.35 µg/mL[6][8] |
| Specificity | No interference from placebo or degradation products.[6] |
Forced Degradation Study Results
The following table summarizes the results from the forced degradation studies, confirming the stability-indicating capability of the method.
| Stress Condition | Duration | % Degradation | Observations |
| Acid Hydrolysis (1N HCl) | 1 hour @ 80°C | ~24.56%[4] | Well-resolved degradation peaks observed. |
| Base Hydrolysis (2N NaOH) | 2 hours | ~25.42%[4] | Degradant peaks do not interfere with the main peak. |
| Oxidative (3% H₂O₂) | 24 hours | ~11.5%[12] | Significant degradation observed with distinct product peaks.[4] |
| Thermal | 36 hours @ 80°C | ~8.42%[4] | The drug shows modest stability at elevated temperatures.[4] |
| Photolytic | 5 hours | ~5.45%[4] | Minor degradation observed upon exposure to UV light.[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the stability-indicating analysis of Quetiapine Fumarate.
Caption: Experimental workflow for the stability-indicating assay.
Simplified Degradation Pathway
This diagram shows the primary degradation pathways of Quetiapine Fumarate under different stress conditions. The major degradation products under oxidative stress are Quetiapine N-oxide and Sulfoxide.[5][13]
Caption: Simplified degradation pathways of Quetiapine Fumarate.
Conclusion
The described RP-HPLC method is simple, rapid, precise, and accurate for the quantitative determination of Quetiapine Fumarate in bulk and pharmaceutical dosage forms.[8] The method has been successfully validated and proven to be stability-indicating through forced degradation studies. It effectively separates the main drug from its degradation products, making it a reliable tool for routine quality control and stability assessment.[6]
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. jddtonline.info [jddtonline.info]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. jocpr.com [jocpr.com]
- 8. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. akjournals.com [akjournals.com]
- 11. ijpsm.com [ijpsm.com]
- 12. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 13. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatographic Techniques in Pharmaceutical Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products are critical for ensuring their safety, efficacy, and stability.[1][2][3][4] Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[5] Chromatographic techniques are the cornerstone of pharmaceutical impurity analysis, offering high-resolution separation and sensitive detection of trace-level impurities.[1][4][5]
This document provides detailed application notes and protocols for the most commonly employed chromatographic techniques in pharmaceutical impurity analysis: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for impurity profiling, stability testing, and ensuring compliance with regulatory standards.[1][3][5][6]
General Workflow for Impurity Analysis
The general workflow for pharmaceutical impurity analysis involves several key stages, from initial method development and validation to the final identification and quantification of impurities. A well-defined workflow ensures accurate and reliable results that meet regulatory requirements.
Caption: A generalized workflow for pharmaceutical impurity analysis.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the most widely used technique for the analysis of non-volatile and thermally labile drug substances and their impurities.[5][7] Its versatility, sensitivity, and robustness make it an indispensable tool in pharmaceutical quality control.[5][7]
Application Note: HPLC for Stability-Indicating Method Development
A stability-indicating HPLC method is one that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate the degradation products from the API and other impurities.[8][9] Forced degradation studies are essential to develop and validate such methods.[8][9][10]
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated if necessary (e.g., 60°C).[11] | To evaluate degradation in acidic conditions.[11] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated if necessary (e.g., 60°C).[11] | To assess degradation in alkaline conditions.[11] |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂).[11] | To test susceptibility to oxidative degradation.[11] |
| Thermal Degradation | 40°C to 80°C, often at elevated humidity.[11] | To determine the effect of heat on the drug substance.[11] |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[11] | To evaluate the impact of light on the drug's stability. |
The goal is to achieve 5-20% degradation of the API to ensure that the method can detect and resolve the resulting degradation products.[11][12]
Protocol: General HPLC Method for Impurity Quantification
This protocol outlines a general approach for the quantification of impurities in a drug substance. Method parameters should be optimized for the specific analyte and impurities.
1. Instrumentation and Columns:
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 or C8 column is commonly used for reversed-phase chromatography.[5] Typical dimensions are 4.6 mm x 150 mm or 250 mm with a particle size of 3.5 or 5 µm.
2. Reagents and Sample Preparation:
-
Mobile Phase A: An aqueous buffer (e.g., phosphate or acetate buffer) with an appropriate pH.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Sample Preparation: Accurately weigh and dissolve the drug substance in a suitable diluent (often the mobile phase) to a known concentration (e.g., 1 mg/mL).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The wavelength of maximum absorbance of the API and impurities.
-
Injection Volume: 10 µL.
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 30% A, 70% B
-
25-30 min: Hold at 30% A, 70% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
4. Data Analysis and Quantification:
-
Identification: Identify impurities by their relative retention times compared to the main peak.
-
Quantification: Use the area percentage method for unknown impurities or an external standard for known impurities.
-
Reporting Threshold: Report any impurity above the reporting threshold (typically 0.05% for new drug substances).
Method Validation Parameters (as per ICH Q2(R1)):
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve the API peak from all impurity peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range.[13] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[13] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1.[13] |
| Accuracy | Recovery of 80-120% for spiked impurities. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 5%. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, and temperature.[13] |
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Impurity Profiling
UPLC utilizes columns with sub-2 µm particles, resulting in significantly faster analysis times and higher resolution compared to traditional HPLC.[14][15] This makes it ideal for high-throughput screening of impurities in drug development.
Application Note: UPLC for Rapid Impurity Profiling
The primary advantage of UPLC is the reduction in analysis time without compromising separation efficiency. For instance, an HPLC method with a 40-minute runtime can often be transferred to a UPLC method with a runtime of less than 7 minutes, allowing for a significant increase in sample throughput.
Protocol: UPLC Method for a Corticosteroid Impurity Analysis
This protocol is based on a published application for the analysis of impurities in a corticosteroid raw material.
1. Instrumentation and Column:
-
UPLC System: An ACQUITY UPLC System or equivalent, capable of operating at high pressures.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
2. Reagents and Sample Preparation:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Preparation: Prepare the sample in a suitable diluent.
3. Chromatographic Conditions:
-
Flow Rate: 300 µL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 1 µL.
-
Gradient Elution: 40–100% Acetonitrile/aqueous gradient over 5 minutes.
-
Detection: UV detection at 239–241 nm.
Expected Results: This method was able to separate 12 known impurities from the API in under 7 minutes.
Gas Chromatography (GC) for Volatile and Semi-Volatile Impurities
GC is the technique of choice for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[6][16][17][18]
Application Note: GC for Residual Solvent Analysis
Residual solvents are organic volatile impurities that are used or produced in the manufacture of drug substances or excipients, or in the preparation of drug products.[17][19] Their levels are strictly controlled according to ICH Q3C guidelines. Headspace GC is a common technique for this analysis as it avoids the injection of non-volatile matrix components into the GC system.[17][19]
Decision Tree for GC Technique Selection:
Caption: A decision tree for selecting the appropriate GC technique.
Protocol: Headspace GC-FID for Residual Solvent Analysis
1. Instrumentation:
-
GC System: Equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).
2. Reagents and Sample Preparation:
-
Diluent: A high-boiling point solvent in which the sample is soluble (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)).[19]
-
Standard Preparation: Prepare a stock solution of the residual solvents of interest in the diluent. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the drug substance into a headspace vial. Add a known volume of the diluent. Crimp the vial tightly.
3. Headspace Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
4. GC Conditions:
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 220°C at 10°C/min.
-
Hold at 220°C for 5 minutes.
-
5. Data Analysis:
-
Identification: Identify the residual solvents by comparing the retention times of the peaks in the sample chromatogram with those of the standard chromatogram.
-
Quantification: Use an external standard calibration curve to quantify the amount of each residual solvent in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[7][20][21][22] It is an invaluable tool for the structural elucidation of unknown impurities.[2][22][23]
Application Note: LC-MS for Unknown Impurity Identification
During forced degradation studies or in stability samples, unknown degradation products may be observed. LC-MS can provide the molecular weight and fragmentation pattern of these unknowns, which is crucial for proposing a chemical structure.[20][22][23] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[2][23]
Workflow for Unknown Impurity Identification using LC-MS:
Caption: Workflow for identifying unknown impurities using LC-MS.
Protocol: LC-QTOF-MS for Impurity Profiling of Atenolol
This protocol is based on an application note for the identification of specified impurities in atenolol.[23]
1. Instrumentation:
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
MS System: Agilent 6540 Ultra High Definition Accurate Mass Q-TOF LC/MS or equivalent.[23]
-
Column: A suitable C18 column.
2. Reagents and Sample Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Sample Preparation: Prepare a solution of the atenolol sample containing impurities in the mobile phase.
3. LC Conditions:
-
Gradient: An appropriate gradient to separate the impurities from the main component.
-
Flow Rate: Optimized for the column dimensions.
4. MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Full scan MS and auto MS/MS.[23]
-
Mass Range: m/z 100-1000.
-
Collision Energy: Ramped collision energy for MS/MS experiments.
5. Data Analysis:
-
Software: Use software such as MassHunter with Molecular Feature Extraction (MFE) and Molecular Formula Generation (MFG) algorithms.[23]
-
Identification:
-
Extract the accurate mass of the impurity from the full scan data.
-
Generate a molecular formula based on the accurate mass.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure.
-
Compare the fragmentation pattern with that of the parent drug and known impurities.
-
Conclusion
The selection of the appropriate chromatographic technique is crucial for effective pharmaceutical impurity analysis. HPLC and UPLC are the workhorses for non-volatile impurities, with UPLC offering significant advantages in speed and resolution. GC is indispensable for the analysis of volatile impurities like residual solvents. Hyphenated techniques, particularly LC-MS, are powerful tools for the structural elucidation of unknown impurities. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists in the development and validation of robust and reliable methods for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. omicsonline.org [omicsonline.org]
- 7. veeprho.com [veeprho.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. ijrpp.com [ijrpp.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. openaccessjournals.com [openaccessjournals.com]
- 17. Pharmaceutical Applications of Gas Chromatography [scirp.org]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. chimia.ch [chimia.ch]
- 21. ijprajournal.com [ijprajournal.com]
- 22. synthinkchemicals.com [synthinkchemicals.com]
- 23. hpst.cz [hpst.cz]
Application of Nuclear Magnetic Resonance (NMR) in the Characterization of Quetiapine Impurities
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical active ingredient, the presence of impurities, even in trace amounts, can affect the drug's efficacy and safety. Therefore, the identification, characterization, and quantification of these impurities are critical aspects of drug development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantification of organic molecules, making it ideally suited for the comprehensive characterization of drug impurities.[1][2]
This document provides a detailed overview and protocols for the application of NMR spectroscopy in the characterization of impurities in quetiapine. It covers both qualitative structural elucidation using one-dimensional (1D) and two-dimensional (2D) NMR techniques, as well as quantitative analysis (qNMR).
Common Impurities of Quetiapine
Several process-related impurities and degradation products have been identified for quetiapine. The structures of some common impurities are provided below. The unambiguous identification of these and other unknown impurities is crucial and can be effectively achieved using NMR.
Identified Quetiapine Impurities:
-
Desethanol Quetiapine: 2-[4-(dibenzo[b,f][3][4]thiazepin-11-yl)-1-piperazinyl]ethanol.[3][5]
-
N-Formyl Piperazinyl Thiazepine: 11-[(N-formyl)-1-piperazinyl]-dibenzo[b,f][3][4]thiazepine.[3]
-
Quetiapine Carboxylate: 2-(2-hydroxyethoxy)ethyl-2-[2-[4-(dibenzo[b,f][3][4]thiazepin-11-yl)-piperazinyl]-1-carboxylate.[3][5]
-
Ethylpiperazinyl Thiazepine: 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][3][4]thiazepine.[3]
-
Ethyl Quetiapine: 2-[2-(4-dibenzo[b,f][3][4]thiazepin-11-yl-1-piperazinyl)ethoxy]1-ethyl ethanol.[3]
-
Bis(dibenzo)piperazine (Quetiapine Impurity D): 1,4-bis[dibenzo[b,f][3][4]thiazepine-11-yl]piperazine.[3]
-
Quetiapine N-oxide: 2-[2-(4-dibenzo[b,f][3][4]thiazepin-11-yl-piperazin-1-yl-1-oxide)ethoxy]ethanol.
-
Quetiapine S-oxide: 2-{2-[4-(5-oxo-5H-5λ4-dibenzo[b,f][3][4]thiazepin-11-yl)-piperazin-1-yl]ethoxy}ethanol.
Data Presentation: NMR Data of Quetiapine and Selected Impurities
The following table summarizes the ¹H and ¹³C NMR chemical shift data for quetiapine and some of its key impurities. This data is crucial for the identification of known impurities in a sample.[3][5]
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quetiapine | Aromatic: 6.8-7.5 (m, 8H), Piperazine ring: 3.4-3.6 (m, 8H), Side chain: 2.5-2.8 (m, 2H), 3.5-3.8 (m, 6H), OH: ~4.6 (br s, 1H) | Aromatic: 121-154, Piperazine ring: 47.4, 53.2, Side chain: 58.5, 61.2, 69.1, 72.4 |
| Desethanol Quetiapine | Aromatic: 6.9-7.5 (m, 8H), Piperazine ring: 3.70 (br s, 4H), 4.34 (br s, 4H), Side chain: 3.39 (t), 3.89 (t) | Piperazine ring: 47.2, 53.5, Side chain: 61.1, 73.1 |
| Quetiapine Carboxylate | Aromatic: 6.9-7.5 (m, 8H), Piperazine ring: 3.50-4.14 (m, 8H), Side chain protons | Additional quaternary carbon at 161.5 |
| Quetiapine N-oxide | Aromatic: 6.9-7.59 (m, 8H), Aliphatic region downfield shifted: 3.01-3.97 | Piperazine carbons downfield shifted to 63.85 and 69.42 |
| Quetiapine S-oxide | Aromatic region downfield shifted: 6.97-7.79, Aliphatic region similar to quetiapine | Aromatic carbons upfield shifted, e.g., 128.48 and 119.77 |
Note: Chemical shifts are dependent on the solvent and instrument frequency. The data presented here is a general guide.
Experimental Protocols
Protocol 1: Identification and Structural Elucidation of an Unknown Impurity
This protocol outlines the systematic approach to identify and elucidate the structure of an unknown impurity in a quetiapine sample using a combination of 1D and 2D NMR techniques.
4.1.1. Sample Preparation
-
Isolation (if necessary): If the impurity is present at a very low concentration, it may need to be isolated and concentrated using techniques like preparative HPLC.
-
Dissolution: Accurately weigh 5-25 mg of the quetiapine sample containing the impurity (or the isolated impurity) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[6] The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If solid particles are present, filter the solution.[7]
-
Internal Standard (Optional): For chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]
4.1.2. NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR):
-
Purpose: To obtain an overview of the proton environment in the molecule, including chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling).[4]
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 8-16 (adjust for concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Spectral Width (SW): 16-20 ppm
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To identify the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).
-
Typical Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width (SW): 200-240 ppm
-
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
-
Typical Parameters: Similar to ¹³C NMR, but with a DEPT pulse sequence.
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, typically through 2-3 bonds. This helps in assembling molecular fragments.[4]
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments: 256-512 in the indirect dimension (t1)
-
Number of Scans (NS): 2-4 per increment
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[8]
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Increments: 128-256 in t1
-
Number of Scans (NS): 2-8 per increment
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting molecular fragments and identifying quaternary carbons.[8]
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Increments: 256-512 in t1
-
Number of Scans (NS): 4-16 per increment
-
-
4.1.3. Data Processing and Structural Elucidation
-
Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing.
-
Analysis:
-
Analyze the ¹H NMR spectrum to identify the number of protons, their multiplicities, and integrations.
-
Use the ¹³C and DEPT-135 spectra to determine the number and types of carbon atoms.
-
Use the HSQC spectrum to assign protons to their directly attached carbons.
-
Use the COSY spectrum to connect protons that are coupled to each other, building structural fragments.
-
Use the HMBC spectrum to connect these fragments and to assign quaternary carbons.
-
Combine all the information to propose a structure for the unknown impurity.
-
Compare the proposed structure's NMR data with literature values if available.
-
Protocol 2: Quantitative Analysis of a Known Impurity by qNMR
This protocol describes the quantification of a known impurity in a quetiapine sample using the internal standard method.
4.2.1. Sample and Standard Preparation
-
Selection of Internal Standard (IS): Choose a suitable internal standard that has the following properties:
-
High purity and chemically stable.
-
Contains protons that resonate in a clear region of the ¹H NMR spectrum, away from the signals of quetiapine and the impurity.
-
Does not react with the sample or solvent.
-
Good solubility in the chosen deuterated solvent.
-
Examples: Maleic acid, 1,4-Dinitrobenzene, Dimethyl sulfone.
-
-
Accurate Weighing: Accurately weigh a specific amount of the quetiapine sample (containing the impurity) and the internal standard into a vial. The ratio of the sample to the internal standard should be chosen to give comparable signal intensities for the peaks to be integrated.
-
Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., using a volumetric flask and a gas-tight syringe) and transfer to an NMR tube.
4.2.2. qNMR Data Acquisition
-
¹H NMR Experiment:
-
Purpose: To acquire a high-quality ¹H NMR spectrum suitable for accurate integration.
-
Critical Parameters for Quantification:
-
Long Relaxation Delay (D1): Use a long D1 (e.g., 5 times the longest T₁ relaxation time of the signals of interest, typically > 30 seconds) to ensure complete relaxation of all protons, leading to accurate integrations.
-
90° Pulse Angle: Use a calibrated 90° pulse angle to maximize the signal.
-
High Number of Scans (NS): A higher number of scans (e.g., 64 or more) is required to achieve a good signal-to-noise ratio, especially for low-level impurities.
-
Wide Spectral Width (SW): Ensure the spectral width covers all signals of interest.
-
-
4.2.3. Data Processing and Calculation
-
Processing: Process the spectrum with careful attention to phase and baseline correction.
-
Integration: Integrate a well-resolved, characteristic signal for the impurity and a signal for the internal standard.
-
Calculation: The concentration of the impurity can be calculated using the following formula:
Cimpurity = (Iimpurity / Nimpurity) * (NIS / IIS) * (MWimpurity / MWIS) * (mIS / msample) * PIS
Where:
-
Cimpurity = Concentration of the impurity (in % w/w)
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts "impurity", "IS", and "sample" refer to the impurity, internal standard, and the total sample, respectively.
-
Mandatory Visualizations
Caption: Workflow for Quetiapine Impurity Characterization by NMR.
Caption: Logic of 2D NMR for Structural Elucidation. Caption: Logic of 2D NMR for Structural Elucidation.
References
- 1. veeprho.com [veeprho.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of quetiapine and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for developing an HPLC method for quetiapine analysis?
A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 or C8 column.[1][2][3][4] A common approach involves a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent (such as acetonitrile or methanol).[1][3] Detection is typically performed using a UV detector at wavelengths ranging from 220 nm to 290 nm.[3][5][6]
Q2: Which HPLC columns are most effective for separating quetiapine and its impurities?
C18 columns are frequently used and have demonstrated effective separation for quetiapine and its related compounds.[2][3][6] For instance, an INERTSIL C-18 ODS column (250×4.6mm, 5µm) has been successfully used.[1] Other stationary phases like C8 have also been employed for the chromatographic identification of impurities.[4] For higher efficiency and faster run times, Ultra Performance Liquid Chromatography (UPLC) with columns like the ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) can be utilized.
Q3: What are the common impurities and degradation products of quetiapine?
Quetiapine can degrade under various stress conditions, leading to several related compounds. Forced degradation studies have shown that quetiapine is particularly susceptible to oxidation and hydrolysis.[6][7][8] Common process-related impurities and degradation products include piperazine, lactam, and ethanol compounds, as well as N-oxide and S-oxide forms.[3][9][10] Six previously unknown impurities have also been identified, isolated, and characterized, including desethanol quetiapine and quetiapine carboxylate.[11]
Q4: How should a forced degradation study be conducted for quetiapine?
Forced degradation studies, as recommended by ICH guidelines, are essential to establish the stability-indicating capability of an HPLC method.[6][12] These studies typically involve exposing quetiapine to stress conditions such as:
-
Acid Hydrolysis: Using an acid like 0.5 N HCl.[12]
-
Base Hydrolysis: Using a base like 0.5 N NaOH.[12]
-
Oxidative Degradation: Using an oxidizing agent like 3.0% hydrogen peroxide.[6][12]
-
Thermal Degradation: Exposing the sample to high temperatures (e.g., 60-80°C).[6][12]
-
Photolytic Degradation: Exposing the sample to light as per ICH Q1B guidelines.[12]
Quetiapine has shown significant degradation under oxidative conditions (61.45% loss) and moderate degradation under acidic (24.56%) and alkaline (25.42%) conditions.[6]
Q5: What are the typical system suitability parameters for a validated quetiapine HPLC method?
System suitability tests ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing Factor (T): Should ideally be close to 1, with acceptance criteria often set at less than 2.[1]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Resolution (Rs): The separation between two peaks. A resolution of greater than 2 is generally considered good. A resolution greater than 2.9 between quetiapine and its impurities has been achieved.[3][9]
-
Relative Standard Deviation (%RSD): For replicate injections of the standard, the %RSD for peak area and retention time should typically be less than 2%.[1]
Experimental Protocols & Data
Method 1: RP-HPLC for Quetiapine Fumarate Assay
This method is suitable for the routine analysis of quetiapine fumarate in pure drug and commercial formulations.[1]
Experimental Protocol:
-
Standard Solution Preparation: Accurately weigh 20 mg of Quetiapine fumarate and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with a mixture of Acetonitrile (ACN) and methanol (70:30 ratio) to get a concentration of 200 ppm.[1]
-
Sample Solution Preparation: Weigh 25 mg of the Quetiapine fumarate tablet powder and transfer it into a 250 mL volumetric flask. Add the ACN and methanol (70:30) mixture to the mark.[1]
-
Chromatographic Conditions:
Method 2: Stability-Indicating HPLC Method for Related Substances
This method is designed to separate quetiapine from its process-related impurities and degradation products.[3][9]
Experimental Protocol:
-
Solution Preparation: Prepare stock solutions of quetiapine and each impurity standard individually by dissolving in the mobile phase.[3]
-
Chromatographic Conditions:
Summary of HPLC Methods
| Parameter | Method 1 (Assay)[1] | Method 2 (Related Substances)[3][9] | Method 3 (Forced Degradation)[6] | Method 4 (Impurities)[4] |
| Column | INERTSIL C-18 ODS (250x4.6mm, 5µm) | C18 | C18 | Waters Symmetry C8 (250x4.6mm, 5µm) |
| Mobile Phase | Methanol : Ammonium Acetate (30mM) (95:5) | Phosphate buffer (pH 6.6) : ACN : Methanol (45:40:15) | Methanol : ACN : Water (67:16:17) | Phosphate buffer (pH 3.0) : ACN (40:60) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min (gradient) |
| Detection (UV) | 252 nm | 220 nm | 220 nm | 290 nm |
| Quetiapine RT | 3.4 ± 0.5 min | Not specified | Not specified | Not specified |
| Key Feature | Rapid assay | Good resolution (>2.9) of impurities | Stability-indicating | Estimation of process-related impurities |
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
-
Q: My quetiapine peak is tailing. What could be the cause?
-
A: Peak tailing for a basic compound like quetiapine can be caused by secondary interactions with acidic silanol groups on the silica-based column packing.
-
Solution 1: Ensure the mobile phase pH is appropriate. Using a buffer can help maintain a consistent pH.
-
Solution 2: Use a column with end-capping or a base-deactivated stationary phase.
-
Solution 3: Column aging can expose more silanol groups. Replacing the column may be necessary.
-
-
Problem: Poor Resolution Between Quetiapine and an Impurity
-
Q: I am not getting baseline separation between quetiapine and a known impurity. How can I improve resolution?
-
A: Resolution can be enhanced by modifying several chromatographic parameters.
-
Solution 1 (Mobile Phase): Adjust the ratio of the organic solvent. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Solution 2 (pH): Modify the pH of the aqueous portion of the mobile phase. The ionization state of quetiapine and its impurities can significantly affect retention and selectivity.
-
Solution 3 (Column): Switch to a column with a different selectivity (e.g., from C18 to C8 or a phenyl column) or a column with higher efficiency (smaller particle size or longer length).[4]
-
Solution 4 (Gradient): If using an isocratic method, switching to a gradient elution can help separate peaks with different retention behaviors.[4]
-
-
Problem: Inconsistent Retention Times
-
Q: The retention time for quetiapine is shifting between injections. What should I check?
-
A: Retention time variability can point to issues with the HPLC system or method parameters.
-
Solution 1 (Equilibration): Ensure the column is properly equilibrated with the mobile phase before starting the sequence. This is especially critical for gradient methods.
-
Solution 2 (Pump/Solvent): Check for leaks in the pump or solvent lines. Ensure the mobile phase is properly degassed to prevent air bubbles. Verify the mobile phase composition is accurate and consistent.
-
Solution 3 (Temperature): Use a column oven to maintain a consistent column temperature, as temperature fluctuations can affect retention times.[3][12]
-
-
Visualized Workflows
Caption: Workflow for HPLC Method Development and Validation.
Caption: Troubleshooting Guide for Poor Peak Resolution.
References
- 1. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. japsonline.com [japsonline.com]
- 4. bepls.com [bepls.com]
- 5. ijpsm.com [ijpsm.com]
- 6. Stability indicating hplc determination of quetiapine fumarate [wisdomlib.org]
- 7. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Resolving Co-elution of Quetiapine Impurities in HPLC
Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) challenges in the analysis of quetiapine and its impurities. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting co-elution issues and ensuring accurate, robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of quetiapine that might co-elute?
A1: Quetiapine can have several process-related impurities and degradation products. Common impurities that pose a risk of co-elution include:
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthesis process. Examples identified in literature include desethanol quetiapine, N-formyl piperazinyl thiazepine, and others.[1][2][3]
-
Degradation Products: Quetiapine is susceptible to degradation under stress conditions like oxidation, hydrolysis, and photolysis.[4] Key degradation products include Quetiapine N-oxide and Quetiapine S-oxide.[5][6]
-
Related Compounds: The United States Pharmacopeia (USP) monograph for quetiapine fumarate lists specific related compounds, such as quetiapine related compound B and G, that must be monitored.[7]
Q2: Why is co-elution a critical issue in quetiapine impurity analysis?
A2: Co-elution, where two or more compounds elute from the HPLC column at the same time, can lead to inaccurate quantification of impurities.[8] This is a significant concern in pharmaceutical analysis as regulatory bodies like the ICH have strict guidelines for the reporting, identification, and qualification of impurities.[9] Failure to accurately determine impurity levels can impact the safety and efficacy of the final drug product.
Q3: What are the initial steps to confirm if I have a co-elution problem?
A3: If you suspect co-elution, the first step is to assess the purity of your chromatographic peak. This can be done using a photodiode array (PDA) detector to perform a peak purity analysis.[8][10] A non-homogenous peak purity across the peak is a strong indicator of co-elution. Additionally, observing poor peak shape, such as shoulders or excessive tailing, can also suggest the presence of an underlying, unresolved peak.[8]
Troubleshooting Guide for Co-elution
This guide provides a systematic approach to resolving co-eluting peaks in the HPLC analysis of quetiapine impurities.
Problem: Poor resolution between Quetiapine and a known impurity.
Solution Workflow:
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Detailed Steps:
-
Modify Mobile Phase Composition (Selectivity):
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or a mixture of both.[5][11] Different organic modifiers can alter the elution order and improve separation.
-
Adjust pH: The ionization state of quetiapine and its impurities can be manipulated by changing the pH of the aqueous portion of the mobile phase. A small adjustment in pH can significantly impact retention times and selectivity.[11]
-
Buffer Concentration: Modifying the concentration of the buffer in the mobile phase can also influence peak shape and resolution.
-
-
Optimize the Gradient Program:
-
For gradient methods, if the co-eluting peaks are close together, introducing a shallower gradient segment around the elution time of these peaks can increase the separation.[11]
-
-
Change the Stationary Phase (Column):
-
If modifications to the mobile phase are insufficient, changing the column chemistry is often the most effective solution.[12] If you are using a C18 column, consider trying a C8 or a Phenyl column. These different stationary phases offer alternative selectivities that can resolve the co-eluting pair.
-
-
Adjust Temperature and Flow Rate:
Data and Methodologies
For your reference, here is a summary of different reported HPLC/UPLC methods for the analysis of quetiapine and its impurities. This data can help you select a starting point for your method development or troubleshooting.
Table 1: Comparison of HPLC/UPLC Methods for Quetiapine Impurity Analysis
| Parameter | Method 1[5] | Method 2[9] | Method 3[14] | Method 4[15] |
| Technique | RP-UPLC | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | Waters Symmetry C8, 250 x 4.6mm, 5µm | C18 | X-bridge C18, 150x4.6 mm, 3.5 μm |
| Mobile Phase A | 0.1 % aqueous triethylamine (pH 7.2) | Phosphate buffer (pH 3.0) | Phosphate buffer pH 6.6 | 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile and Methanol (80:20 v/v) | Acetonitrile | Acetonitrile:Methanol (40:15) | Acetonitrile |
| Elution | Gradient | Gradient | Isocratic (45:40:15 A:B) | Gradient |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 40°C | Ambient | 25°C | 40°C |
| Detection | 252 nm | 290 nm | 220 nm | 220 nm |
Experimental Protocols
Protocol 1: A Validated Stability-Indicating RP-UPLC Method [5]
This method has been shown to separate quetiapine from five of its impurities/degradation products.
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% aqueous triethylamine, with the pH adjusted to 7.2.
-
Solvent B: A mixture of acetonitrile and methanol in an 80:20 v/v ratio.
-
-
Chromatographic Conditions:
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
-
Detection Wavelength: 252 nm.
-
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).[5]
Protocol 2: USP Method for Quetiapine Fumarate Impurities [7]
This method is outlined in the United States Pharmacopeia and is suitable for various LC systems.
-
Instrumentation: An HPLC, UHPLC, or UPLC system with a UV detector.
-
Mobile Phase Preparation:
-
Solution A: A mixture of acetonitrile and buffer in a 25:75 ratio.
-
Solution B: Acetonitrile.
-
-
Diluent: A mixture of Solution A and Solution B in an 86:14 ratio.
-
System Suitability Solution: Prepare a solution containing quetiapine fumarate, quetiapine related compound B, and quetiapine related compound G to verify system performance. The resolution between quetiapine desethoxy and quetiapine should be not less than 4.0, and the resolution between quetiapine related compound B and quetiapine related compound G should be not less than 3.0.[7]
-
Sample Preparation: Dissolve the sample in Solution A.
-
Chromatographic Conditions: Follow the gradient elution conditions specified in the USP monograph.
References
- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. bepls.com [bepls.com]
- 10. akjournals.com [akjournals.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. japsonline.com [japsonline.com]
- 15. Bot Verification [rasayanjournal.co.in]
Quetiapine Analysis Technical Support Center: Troubleshooting Peak Tailing
Welcome to the technical support center for quetiapine analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of quetiapine, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak maximum towards the end of the chromatogram.[1] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 often indicates a potential issue with the analysis that needs to be addressed.[2]
Q2: My quetiapine peak is tailing. What are the most likely causes?
A2: Peak tailing in the analysis of basic compounds like quetiapine is frequently caused by secondary interactions between the analyte and the stationary phase.[3][4] The primary culprits include:
-
Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine functional groups of quetiapine, leading to peak tailing.[3][4]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between quetiapine and the stationary phase.[3]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Improper Column Choice: Using a column not well-suited for the analysis of basic compounds can result in poor peak shape.
-
System Issues: Extra-column dead volume in the HPLC system can also contribute to peak broadening and tailing.
Q3: How can I reduce peak tailing caused by silanol interactions?
A3: To minimize peak tailing from silanol interactions, consider the following strategies:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 3 or below) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[3]
-
Use End-Capped Columns: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly improves peak shape for basic compounds.
-
Add Mobile Phase Modifiers: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can suppress MS signals if using LC-MS.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask residual silanol effects.
Q4: What is the optimal mobile phase pH for quetiapine analysis?
A4: The optimal pH will depend on the specific column and other chromatographic conditions. However, for basic compounds like quetiapine, a common strategy is to use a low pH mobile phase (e.g., pH 3) to ensure both the analyte and silanol groups are protonated, thus minimizing unwanted interactions.[3][5] Alternatively, a high pH mobile phase (e.g., pH 9.2) can be used to deprotonate the analyte, which can also lead to improved peak shape.[3] It is crucial to choose a column that is stable at the selected pH.
Q5: Which type of HPLC column is best for quetiapine analysis to avoid peak tailing?
A5: For the analysis of basic compounds like quetiapine, the following column types are recommended to minimize peak tailing:
-
End-capped C18 or C8 columns: These are the most common choices and modern versions offer good peak shape for basic analytes.[2][3][4]
-
Phenyl Columns: These columns can offer alternative selectivity for aromatic compounds like quetiapine and may provide better peak shapes in some cases due to π-π interactions.[6][7][8]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield residual silanol groups and improve peak shape for basic compounds.
Q6: Could my HPLC system be causing the peak tailing?
A6: Yes, issues with the HPLC system can contribute to peak tailing. Check for the following:
-
Extra-column Dead Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to minimize dead volume.
-
Leaking Fittings: Check all fittings for leaks, as this can disrupt the flow path and cause peak distortion.
-
Detector Settings: An incorrectly set detector time constant can also lead to peak tailing.
Quantitative Data on Quetiapine Peak Tailing
The following table summarizes reported tailing factors for quetiapine analysis from various validated HPLC methods. This data can be used as a benchmark for your own experiments.
| Column Type | Mobile Phase | Tailing Factor (Tf) | Reference |
| INERTSIL C-18 ODS (250x4.6mm, 5µm) | Methanol: Ammonium acetate (30mM) (95:5) | 1.30 | [4] |
| Zorbax XDB C-18 (150 mm x 4.6 mm, 5.0 μm) | Acetonitrile: Methanol: Buffer solution | 1.05 | [2] |
| Waters Xterra C18 (250x4.6 mm, 5µ) | Ammonium formate buffer (pH 9.2): Acetonitrile (51:49 v/v) | 1.21 | [3] |
| Greece C18 (250 mm × 4.6 ID, 5 µm) | Methanol: Water (80:20), pH 3 | 1.17 | [5] |
Experimental Protocols
Below are detailed methodologies for HPLC analysis of quetiapine, adapted from validated methods, which have demonstrated good peak symmetry.
Method 1: Reversed-Phase HPLC with Low pH Mobile Phase [5]
-
Column: Greece C18 (250 mm × 4.6 ID, Particle size: 5 µm)
-
Mobile Phase: A mixture of methanol and water in an 80:20 ratio, with the pH adjusted to 3.
-
Flow Rate: 0.9 ml/min
-
Detection: UV at 213 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 60 µg/ml.
Method 2: Reversed-Phase HPLC with High pH Mobile Phase [3]
-
Column: Waters Xterra C18 (250x4.6 mm, 5µ)
-
Mobile Phase: A mixture of ammonium formate buffer (pH 9.2) and acetonitrile in a 51:49 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the range of 50-150 µg/mL.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in quetiapine analysis.
Caption: A flowchart for systematically troubleshooting peak tailing issues.
References
- 1. japsonline.com [japsonline.com]
- 2. ijpsm.com [ijpsm.com]
- 3. phmethods.net [phmethods.net]
- 4. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 5. greenpharmacy.info [greenpharmacy.info]
- 6. uhplcs.com [uhplcs.com]
- 7. halocolumns.com [halocolumns.com]
- 8. agilent.com [agilent.com]
Technical Support Center: USP Quetiapine Impurity Analysis Method Migration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the method migration of USP quetiapine impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when migrating the USP quetiapine impurity analysis method to a new HPLC or UHPLC system?
A1: Migrating the established USP method for quetiapine fumarate impurities can present several challenges, primarily due to differences in instrumentation.[1][2] Key issues include:
-
Shifts in Retention Time and Resolution: Variations in system dwell volume, extra-column volume, and temperature control between the original and new instruments can lead to changes in retention times and the resolution of critical peak pairs.[3][4]
-
Meeting System Suitability Requirements: The USP monograph specifies system suitability requirements, including resolution between critical pairs like quetiapine desethoxy and quetiapine, as well as quetiapine related compound B and quetiapine related compound G.[5][6][7] Achieving these requirements on a different system can be challenging.
-
Peak Shape Distortion: Issues like peak tailing or fronting can arise due to interactions between the analyte and the new system's components or improper method translation.[8]
-
Changes in Sensitivity: Differences in detector design and flow cell volume can impact the signal-to-noise ratio and overall method sensitivity.[3][4]
Q2: According to USP General Chapter <621>, what adjustments are permissible when migrating a gradient method like the one for quetiapine impurities?
A2: The revised USP General Chapter <621> allows for more flexibility in adjusting chromatographic methods to meet system suitability requirements.[9][10] For gradient methods, permissible adjustments include:
-
Column Dimensions: Changes to column length, internal diameter, and particle size are allowed, provided certain conditions are met.
-
Flow Rate: The flow rate can be adjusted to maintain similar linear velocity when column dimensions are changed.
-
Gradient Profile: The duration of isocratic and gradient steps can be adjusted to maintain the separation selectivity.
-
Injection Volume: Adjustments to the injection volume are permitted.
It is crucial to verify that any adjustments still result in a method that meets all system suitability requirements outlined in the specific monograph.[11]
Q3: My resolution between the critical pairs (e.g., quetiapine desethoxy and quetiapine) is failing after migrating the method. What are the potential causes and solutions?
A3: Failure to achieve the required resolution for critical pairs is a common issue. Here are potential causes and troubleshooting steps:
-
Inadequate Method Translation: The original method parameters may not be directly transferable without adjustments for the new system's specific characteristics (e.g., dwell volume).
-
Solution: Utilize method translation tools or calculators to adjust the gradient profile and flow rate based on the new system's specifications. The goal is to maintain the same chromatographic selectivity.
-
Column Performance: The column may be degraded or not equivalent to the one used in the original method.
-
Solution: Ensure you are using a column with the same stationary phase chemistry (L-designation). If the column is old, replace it with a new one of the same type.
-
Mobile Phase Preparation: Inaccuracies in mobile phase pH or composition can significantly impact selectivity.
-
Solution: Prepare fresh mobile phase, carefully checking the pH and proportions of all components as specified in the monograph.
Troubleshooting Guide
This section provides a structured approach to troubleshooting specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks or Baseline Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter the mobile phase before use. |
| Sample Preparation Issues | Ensure complete dissolution of the sample and filter the sample solution before injection. |
| System Contamination | Flush the entire HPLC system, including the injector and detector, with a strong solvent. |
| Detector Lamp Issue | Check the detector lamp's energy output. A failing lamp can cause baseline noise. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample solution. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate to suppress the ionization of quetiapine and its impurities. Adjust the mobile phase composition if necessary. |
| Column Void or Degradation | Replace the column with a new one. Use a guard column to protect the analytical column. |
| Extra-column Volume | Minimize the length and diameter of tubing connecting the injector, column, and detector. |
Experimental Protocols
Representative USP Quetiapine Fumarate Impurities Method
This protocol is a summary based on publicly available information and should be cross-referenced with the official USP monograph.
Chromatographic Conditions:
| Parameter | Value |
| Column | C8 (L7), 4.6 mm x 150 mm, 3.5 µm |
| Mobile Phase A | Ammonium acetate buffer (pH ~9.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. |
| Flow Rate | Typically around 1.0 mL/min |
| Detection | UV at a specified wavelength (e.g., 220 nm)[12] |
| Injection Volume | 20 µL[12] |
| Column Temperature | 25 °C[12] |
System Suitability Solution Preparation:
A solution containing USP Quetiapine System Suitability RS (which includes quetiapine and key impurities like quetiapine desethoxy, related compound G, and related compound B) is prepared in the diluent.[6]
Standard Solution Preparation:
A solution of USP Quetiapine Fumarate RS is prepared at a specified concentration (e.g., 0.001 mg/mL) in the diluent.[6]
Sample Solution Preparation:
The quetiapine fumarate sample is dissolved in the diluent to achieve a target concentration (e.g., 1.0 mg/mL).[6]
Visualizations
Method Migration Workflow
Caption: A workflow diagram illustrating the key steps in migrating a USP chromatographic method.
Troubleshooting Logic for Resolution Failure
Caption: A logical diagram for troubleshooting resolution failures in HPLC analysis.
References
- 1. Successful Method Migration Of The USP Quetiapine Fumarate Impurities Method To An Alliance iS HPLC System [pharmaceuticalonline.com]
- 2. Successful Method Migration of the USP Quetiapine Fumarate Impurities Method to an Alliance™ iS HPLC System | Technology Networks [technologynetworks.com]
- 3. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 4. Unlocking Smoother HPLC Method Transfer | Technology Networks [technologynetworks.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. ispeboston.org [ispeboston.org]
- 12. japsonline.com [japsonline.com]
Quetiapine Synthesis Technical Support Center: Minimizing Dimer Formation
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of quetiapine dimer impurities during synthesis. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common quetiapine dimer impurities encountered during synthesis?
A1: Two primary types of quetiapine dimer impurities are commonly observed during synthesis:
-
Piperazine-Linked Dimer: Also known as 1,4-bis[dibenzo[b,f][1][2]thiazepine-11-yl] piperazine, this impurity arises from the reaction of two dibenzothiazepine cores with a single piperazine ring.[1][3][4]
-
Ester-Linked Dimers: These dimers form through the reaction of the terminal hydroxyl group of the quetiapine side chain with a dicarboxylic acid or other bifunctional acylating agents. This can occur when such reagents are present as impurities or are used in subsequent derivatization steps.
Q2: What are the main causes of piperazine-linked dimer formation?
A2: The formation of the piperazine-linked dimer is primarily influenced by the reaction conditions during the condensation of 11-chlorodibenzo[b,f][1][2]thiazepine with piperazine or a piperazine-containing side chain. Key contributing factors include:
-
Stoichiometry: Using an insufficient amount of piperazine or the quetiapine side chain precursor can lead to the reactive intermediate reacting with another molecule of the dibenzothiazepine core.[5]
-
Elevated Temperatures: Higher reaction temperatures can promote the formation of this dimer.[5]
-
Alkaline Conditions: Basic reaction conditions can facilitate the nucleophilic attack leading to the dimer.
-
Reaction Time: Prolonged reaction times may increase the likelihood of dimer formation.
Q3: How can I minimize the formation of the piperazine-linked dimer?
A3: To minimize the formation of the piperazine-linked dimer, consider the following strategies:
-
Control Stoichiometry: Ensure a sufficient molar excess of piperazine or the piperazine-containing side chain relative to the 11-chlorodibenzo[b,f][1][2]thiazepine intermediate.
-
Optimize Temperature: Conduct the reaction at the lowest effective temperature to achieve a reasonable reaction rate while minimizing side reactions.
-
Control pH: Maintain optimal pH conditions to avoid excessively basic environments that favor dimerization.
-
Catalyst Selection: The choice of catalyst can influence side reactions. While traditional methods may use phosphorus oxychloride, exploring alternatives like zinc chloride-mediated couplings might reduce side reactions.
Q4: What factors contribute to the formation of ester-linked quetiapine dimers?
A4: Ester-linked dimers are typically formed when the hydroxyl group of quetiapine reacts with a bifunctional carboxylic acid or acyl halide. This can happen if:
-
Dicarboxylic acids are present as impurities in the reagents or solvents.
-
The synthesis plan involves a deliberate esterification step where stoichiometry is not carefully controlled.
-
Degradation of reagents or products leads to the formation of reactive acylating species.
Q5: How can I prevent the formation of ester-linked dimers?
A5: Preventing the formation of ester-linked dimers involves:
-
High Purity Reagents: Use high-purity solvents and reagents that are free from dicarboxylic acid or other bifunctional acylating impurities.
-
Stoichiometric Control: In any esterification reaction involving quetiapine, carefully control the stoichiometry to avoid an excess of the linking agent. Maintaining a quetiapine to dicarboxylic acid ratio below 1:0.45 has been suggested to prevent excessive dimerization.
-
Protective Group Chemistry: If the synthesis allows, consider protecting the hydroxyl group of the quetiapine side chain during steps where reactive acylating agents are present.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of piperazine-linked dimer detected by HPLC. | Insufficient piperazine or side-chain precursor. | Increase the molar ratio of the piperazine component to the dibenzothiazepine intermediate. |
| Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Reaction conditions are too basic. | Adjust the pH of the reaction mixture to a less basic level, if the reaction kinetics allow. | |
| Presence of unexpected ester-linked dimer impurities. | Contaminated reagents or solvents. | Verify the purity of all starting materials, especially for the presence of dicarboxylic acids. |
| Inadequate control of an esterification step. | Re-evaluate the stoichiometry of the esterification reaction to ensure the limiting reagent is the linking agent. | |
| Difficulty in removing dimer impurity by standard purification. | Similar solubility profile of the dimer and quetiapine. | Explore alternative crystallization solvents or solvent mixtures. A differential solubility in an ethanol-water system (70:30 v/v) has been noted for dimer removal.[6] Consider chromatographic purification if crystallization is ineffective. |
Experimental Protocols
While specific, proprietary industrial protocols are not publicly available, the following general experimental methodologies are based on published synthesis routes and best practices for minimizing dimer formation.
General Protocol for Quetiapine Synthesis with Reduced Dimer Formation
This protocol focuses on the key condensation step to minimize the piperazine-linked dimer.
Objective: To synthesize quetiapine by reacting 11-chlorodibenzo[b,f][1][2]thiazepine with 1-(2-hydroxyethoxy)ethyl)piperazine while minimizing the formation of the 1,4-bis(dibenzo[b,f][1][2]thiazepine-11-yl)piperazine dimer.
Materials:
-
1-(2-hydroxyethoxy)ethyl)piperazine (a molar excess, e.g., 1.2 to 1.5 equivalents)
-
Anhydrous toluene or xylene
-
Inorganic base (e.g., potassium carbonate)
-
Organic base (e.g., triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add 11-chlorodibenzo[b,f][1][2]thiazepine and the chosen solvent (e.g., toluene).
-
Add the inorganic and organic bases to the mixture.
-
In a separate vessel, dissolve the 1-(2-hydroxyethoxy)ethyl)piperazine in the reaction solvent.
-
Slowly add the piperazine solution to the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C).
-
Heat the reaction mixture to a moderate temperature (e.g., 80-110°C) and monitor the reaction progress by a suitable analytical method such as HPLC or TLC.[7][8]
-
Upon completion, cool the reaction mixture and proceed with an appropriate aqueous workup to remove inorganic salts.
-
The organic phase containing the crude quetiapine is then washed and concentrated.
-
The crude product should be analyzed by HPLC to determine the level of dimer impurity.
-
Purification can be achieved by crystallization from a suitable solvent system, such as ethanol/water.[6]
Analytical Method for Dimer Detection
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection at a wavelength where both quetiapine and the dimer have significant absorbance (e.g., around 254 nm or 290 nm).
-
Quantification: The amount of dimer can be quantified by comparing its peak area to that of a reference standard. The acceptable range for such impurities is often in the 0.05 – 0.15% range by reverse-phase HPLC.[5]
Visualizations
Chemical Pathways of Dimer Formation
Caption: Formation pathway of the piperazine-linked quetiapine dimer.
Caption: Formation pathway of an ester-linked quetiapine dimer.
Experimental Workflow for Minimizing Dimer Formation
Caption: A logical workflow for synthesizing quetiapine while controlling dimer impurity levels.
References
- 1. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. | Advent [adventchembio.com]
- 5. tsijournals.com [tsijournals.com]
- 6. US8044039B2 - Quetiapine hemifumarate purification by crystallization - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Addressing Matrix Effects in Quetiapine Impurity Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of quetiapine and its impurities by LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of quetiapine impurities that may be related to matrix effects.
| Issue / Observation | Potential Cause (Matrix Effect Related) | Recommended Action(s) |
| Poor reproducibility of impurity quantification between different sample preparations. | Relative Matrix Effect: Variations in the composition of the sample matrix between different lots or preparations are causing inconsistent ion suppression or enhancement.[1] | 1. Evaluate Matrix from Different Lots: Analyze at least six different lots of the blank matrix (e.g., placebo formulation, raw materials) to assess the variability of the matrix effect. 2. Refine Sample Preparation: Develop a more robust sample cleanup procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove interfering components.[2] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for each impurity will co-elute and experience the same matrix effects, providing more accurate quantification. |
| Lower than expected sensitivity for a specific impurity. | Ion Suppression: Co-eluting components from the sample matrix are interfering with the ionization of the target impurity in the mass spectrometer's ion source, reducing its signal.[1] | 1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions where ion suppression occurs. 2. Optimize Chromatography: Adjust the chromatographic gradient to separate the impurity from the suppression zone. Consider using a column with a different selectivity. 3. Improve Sample Cleanup: Implement a more rigorous sample preparation method to remove the interfering matrix components. |
| Inconsistent internal standard (IS) response across a batch. | Differential Matrix Effects: The internal standard and the analyte are affected differently by the matrix components. This is more common when using a structural analog IS instead of a SIL-IS. | 1. Verify IS Co-elution: Ensure that the internal standard elutes very close to the impurity of interest. 2. Switch to a SIL-IS: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects as it has nearly identical physicochemical properties to the analyte. 3. Re-evaluate Sample Preparation: The chosen sample preparation may not be effectively removing interferences that specifically affect the IS. |
| Peak shape distortion (e.g., tailing, fronting) for impurities at low concentrations. | Matrix-Induced Chromatographic Effects: Components in the sample matrix can interact with the analytical column, affecting the peak shape of the analytes. | 1. Dilute the Sample: A simple dilution of the sample extract can sometimes mitigate these effects, provided sensitivity is sufficient.[3] 2. Enhance Sample Cleanup: Focus on removing matrix components that may have strong interactions with the stationary phase. 3. Optimize Mobile Phase: Adjusting the pH or ionic strength of the mobile phase can help to improve peak shape. |
Frequently Asked Questions (FAQs)
1. What are matrix effects in the context of quetiapine impurity testing?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of target analytes (quetiapine impurities) by the presence of co-eluting, undetected components in the sample matrix.[1] These components can originate from the drug substance itself, excipients in the formulation, degradation products, or contaminants. This can lead to inaccurate and unreliable quantitative results.
2. How can I qualitatively assess if I have a matrix effect problem?
A post-column infusion experiment is a common method for the qualitative assessment of matrix effects.[3][4] This involves infusing a constant flow of the impurity standard into the mass spectrometer while injecting a blank matrix extract. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.
3. What is the difference between absolute and relative matrix effects?
-
Absolute Matrix Effect refers to the degree of ion suppression or enhancement for an analyte in a single matrix source compared to a neat solution.[1]
-
Relative Matrix Effect describes the variability in the absolute matrix effect observed across different sources or lots of the same matrix.[5] Assessing the relative matrix effect is crucial for ensuring method ruggedness.
4. How do I quantitatively measure the matrix effect?
The post-extraction spike method is the standard approach for quantifying matrix effects.[1] It involves comparing the peak area of an impurity spiked into a blank matrix extract (Set B) with the peak area of the same impurity in a neat solvent (Set A). The Matrix Factor (MF) is calculated as:
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
5. What is an acceptable level of matrix effect?
Ideally, the Matrix Factor (MF) should be between 0.8 and 1.2. The coefficient of variation (%CV) of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
6. What are the most effective strategies to mitigate matrix effects?
A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation or dilution.[2]
-
Chromatographic Separation: Modifying the LC method to separate the analytes from regions of ion suppression identified by post-column infusion.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects, as the SIL-IS will be affected in the same way as the analyte.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol describes how to quantitatively determine the matrix factor for quetiapine impurities.
Objective: To quantify the absolute matrix effect on the analysis of Quetiapine Impurity A.
Materials:
-
Blank matrix (placebo formulation without quetiapine)
-
Quetiapine Impurity A reference standard
-
Internal Standard (IS) solution (e.g., Quetiapine-d8)
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
-
Sample preparation consumables (e.g., SPE cartridges)
Procedure:
-
Prepare Three Sets of Samples (in triplicate at a low and high concentration):
-
Set A (Neat Solution): Spike known amounts of Quetiapine Impurity A and a constant amount of IS into the reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix samples through the entire extraction procedure. Spike the same known amounts of Quetiapine Impurity A and IS into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the same known amounts of Quetiapine Impurity A and IS into the blank matrix before starting the extraction procedure. (This set is used to calculate recovery).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF): MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
Recovery (%): % Recovery = (Mean Peak Area (Set C) / Mean Peak Area (Set B)) * 100
-
IS-Normalized MF: (MF of Analyte) / (MF of IS)
-
Data Presentation:
Table 1: Hypothetical Matrix Effect and Recovery Data for Quetiapine Impurity A
| Concentration | Set A (Neat) Mean Peak Area | Set B (Post-Spike) Mean Peak Area | Set C (Pre-Spike) Mean Peak Area | Matrix Factor (MF) | Recovery (%) |
| Low QC (1 ng/mL) | 15,200 | 12,300 | 11,200 | 0.81 | 91.1 |
| High QC (100 ng/mL) | 1,480,000 | 1,215,000 | 1,110,000 | 0.82 | 91.4 |
Interpretation: The Matrix Factor of ~0.81 indicates approximately 19% ion suppression for Quetiapine Impurity A in this matrix. The recovery is consistently above 90%.
Visualizations
Logical Workflow for Investigating Matrix Effects
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
enhancement of resolution between quetiapine and des-ethanol impurity
Welcome to the technical support center for the chromatographic analysis of Quetiapine and its related substances. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific issues encountered during their experiments, with a particular focus on enhancing the resolution between Quetiapine and its des-ethanol impurity.
Enhancing Resolution Between Quetiapine and Des-ethanol Impurity
Achieving adequate resolution between the active pharmaceutical ingredient (API) and its impurities is critical for accurate quantitation and ensuring drug quality and safety. The des-ethanol impurity of Quetiapine is a known related substance that can be challenging to separate. This guide provides a recommended method, troubleshooting advice, and answers to frequently asked questions.
Experimental Protocol: High-Resolution Separation of Quetiapine and Des-ethanol Impurity
This protocol is based on a stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method, adapted from established analytical procedures.[1]
Objective: To achieve a resolution of not less than 1.5 between the des-ethanol impurity and the Quetiapine peak.[1]
Materials and Reagents:
-
Quetiapine Fumarate reference standard
-
Quetiapine des-ethanol impurity reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (AR grade)
-
Orthophosphoric acid (AR grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[1] |
| Mobile Phase A | 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid[1] |
| Mobile Phase B | Acetonitrile and Methanol (80:20 v/v)[1] |
| Gradient Elution | See Gradient Table below |
| Flow Rate | 0.5 mL/min[1] |
| Column Temperature | 40°C[1] |
| Detection Wavelength | 252 nm[1] |
| Injection Volume | 1 µL[1] |
| Diluent | Water, Acetonitrile, and Perchloric acid (200:800:0.13 v/v/v)[1] |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 70 | 30 |
| 3.0 | 20 | 80 |
| 4.0 | 90 | 10 |
| 5.0 | 90 | 10 |
Procedure:
-
Preparation of Mobile Phase A: Add 1 mL of triethylamine to 1000 mL of deionized water. Adjust the pH to 7.2 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Preparation of Mobile Phase B: Mix 800 mL of acetonitrile and 200 mL of methanol.
-
Preparation of System Suitability Solution: Prepare a solution containing 3 µg/mL of des-ethanol impurity and 125 µg/mL of Quetiapine in the diluent.[1]
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the system suitability solution and acquire data for 5 minutes.
-
Data Analysis: Verify that the resolution between the des-ethanol and Quetiapine peaks is not less than 1.5. The tailing factor for the Quetiapine peak should not be more than 2.0.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the separation of Quetiapine and its des-ethanol impurity.
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Q1: What should I do if the resolution between Quetiapine and the des-ethanol impurity is below the recommended value of 1.5?
A1:
-
Verify Mobile Phase pH: The pH of Mobile Phase A is critical for achieving separation. Ensure the pH is accurately adjusted to 7.2. A slight deviation can significantly impact the retention and selectivity.
-
Check Mobile Phase Composition: Inaccurate preparation of the mobile phase, especially the ratio of acetonitrile to methanol in Mobile Phase B, can affect resolution. Prepare fresh mobile phases.
-
Column Condition: The performance of the C18 column can degrade over time. If the column is old or has been used extensively with harsh conditions, its efficiency may be compromised. Consider flushing the column or replacing it with a new one.
-
Column Temperature: The column temperature of 40°C is specified to ensure reproducible retention times and optimal separation. Verify that the column oven is calibrated and maintaining the set temperature.[1]
-
Flow Rate: Ensure the flow rate is accurate and constant. Fluctuations in flow rate can lead to variable retention times and poor resolution.
Q2: I am observing peak tailing for the Quetiapine peak. What are the possible causes and solutions?
A2:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Silanol Interactions: The triethylamine in Mobile Phase A acts as a competing base to minimize interactions between the basic Quetiapine molecule and any active silanol groups on the silica-based column packing. Ensure the concentration of triethylamine is correct.
-
Column Contamination: Contaminants from previous injections may accumulate at the head of the column. Flush the column with a strong solvent.
-
Column Void: A void at the column inlet can cause peak tailing. This usually requires column replacement.
Q3: The retention times are shifting between injections. How can I stabilize the system?
A3:
-
Inadequate Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time is crucial.
-
Mobile Phase Instability: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2. Prepare fresh mobile phase daily.
-
Temperature Fluctuations: Ensure the column oven and the laboratory environment have a stable temperature.
-
Pump Performance: Inconsistent pump performance can lead to fluctuating flow rates and shifting retention times. Check the pump for leaks and ensure it is properly primed.
Frequently Asked Questions (FAQs)
Q1: Why is the des-ethanol impurity a critical impurity to monitor for Quetiapine?
A1: The des-ethanol impurity, also known as desethoxy quetiapine, is a process-related impurity that can form during the synthesis of Quetiapine.[2][3] Regulatory agencies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.
Q2: Can I use a standard HPLC system instead of a UPLC system for this separation?
A2: Yes, the separation can be performed on a standard HPLC system. However, UPLC systems with smaller particle size columns (like the 1.8 µm recommended) generally provide higher efficiency, better resolution, and faster analysis times. If using an HPLC system, you may need to adjust the method parameters, such as the flow rate and gradient profile, and use a column with a larger particle size (e.g., 3.5 µm or 5 µm), which may result in longer run times.[4]
Q3: What is the purpose of triethylamine in the mobile phase?
A3: Triethylamine is a common mobile phase additive in reversed-phase chromatography for the analysis of basic compounds like Quetiapine. It acts as a "tailing inhibitor" by competing with the basic analyte for active silanol sites on the silica-based stationary phase, thereby improving peak shape and symmetry.[1]
Q4: Can other C18 columns be used for this analysis?
A4: While the recommended column is the Agilent Eclipse Plus C18, other modern, high-efficiency C18 columns from different manufacturers can potentially be used. However, direct substitution may not yield identical results due to differences in silica chemistry, bonding technology, and particle morphology. Method re-validation would be necessary to ensure the alternative column meets the system suitability requirements, especially the critical resolution between Quetiapine and the des-ethanol impurity.
Q5: How should I prepare samples from a finished dosage form for analysis?
A5: For tablets, a representative number of tablets should be weighed and finely powdered. A portion of the powder equivalent to a specific amount of Quetiapine is then weighed and dissolved in the diluent. Sonication may be required to ensure complete dissolution. The solution should then be filtered through a suitable membrane filter (e.g., 0.45 µm nylon) before injection to remove any undissolved excipients.[5]
Method Development and Validation Overview
The following diagram illustrates the key stages in developing and validating a stability-indicating HPLC/UPLC method for Quetiapine analysis.
Caption: Workflow for developing a stability-indicating method.
References
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating Chromatographic Challenges: A Technical Guide to pH Influence on Quetiapine Impurity Separation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions regarding the impact of mobile phase pH on the chromatographic separation of quetiapine and its impurities.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH a critical parameter in the analysis of quetiapine and its impurities?
The pH of the mobile phase directly influences the ionization state of quetiapine and its impurities. Quetiapine is a dibenzothiazepine derivative with pKa values of approximately 2.78 and 7.46.[1] This means it can exist in different ionic forms depending on the pH. The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their polarity; the ionized form is more polar and will elute earlier, while the neutral form is more retained on a non-polar stationary phase.[2] Controlling the pH is therefore essential for achieving reproducible retention times, good peak shapes, and optimal selectivity between quetiapine and its structurally similar impurities.[3][4]
Q2: What is the general effect of increasing or decreasing the mobile phase pH on the retention of quetiapine?
As a basic compound, increasing the mobile phase pH will suppress the ionization of quetiapine, making it less polar and increasing its retention time in reversed-phase chromatography.[2] Conversely, decreasing the pH will lead to protonation (ionization), increasing its polarity and decreasing its retention time. The most significant changes in retention are observed when the mobile phase pH is close to the pKa values of the analyte.[3] For robust and reproducible separations, it is often recommended to work at a pH that is at least 1.5 to 2 units away from the pKa of the analytes.[5][6]
Q3: Can a specific pH be recommended for the separation of all quetiapine impurities?
There is no single universal pH that is optimal for all quetiapine impurities, as their individual chemical structures and pKa values may differ. The choice of pH is a critical part of method development and often requires optimization. For instance, one study found that adjusting the buffer pH to 6.6 increased the ionization of related compounds, which in turn decreased their interaction with the stationary phase, leading to reduced retention times and better separation.[7] Other methods have been developed using a variety of pH values, including 3.0, 7.2, and 9.2, to achieve the desired separation for a specific set of impurities.[8][9][10]
Q4: What are the common consequences of improper pH control during the analysis?
Improper pH control can lead to several chromatographic issues, including:
-
Poor Reproducibility: Small shifts in pH can cause significant variations in retention times, making peak identification and quantification unreliable.[4]
-
Poor Peak Shape: If the mobile phase pH is too close to an analyte's pKa, it can result in peak tailing, broadening, or even splitting, as the analyte may exist in both ionized and non-ionized forms during the separation.[3]
-
Loss of Resolution: Inadequate pH control can cause peaks to co-elute, making it impossible to accurately quantify individual impurities.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of quetiapine impurities, with a focus on pH-related causes and solutions.
| Problem | Potential pH-Related Cause | Recommended Solution |
| Shifting Retention Times | The mobile phase buffer has inadequate buffering capacity at the target pH, or the pH of the mobile phase is too close to the pKa of quetiapine or one of its impurities. A change of as little as 0.1 pH units can significantly alter retention times for ionizable compounds.[11] | Ensure the chosen buffer is effective at the desired pH range. Verify the mobile phase pH before use and prepare fresh mobile phase regularly. Consider adjusting the pH to be at least 1.5-2 units away from the pKa of the critical analytes to ensure they are in a single ionic form.[5][6] |
| Poor Peak Shape (Tailing or Broadening) | The mobile phase pH is causing secondary interactions between the analyte and the stationary phase, or the pH is near the pKa of an analyte, leading to mixed ionization states.[3] | Adjusting the mobile phase pH can help to minimize secondary interactions and ensure a single ionization state for the analyte, often resulting in improved peak symmetry.[2] For basic compounds like quetiapine, operating at a mid-to-high pH can sometimes improve peak shape. |
| Co-elution of Impurities | The current mobile phase pH does not provide adequate selectivity between two or more impurities. | Systematically evaluate the effect of mobile phase pH on the selectivity of the critical pair of impurities. Small, deliberate changes in pH can significantly alter the elution order and resolution of ionizable compounds.[2] |
| Loss of Resolution Over Time | The stationary phase is degrading due to the use of a mobile phase with an unsuitable pH. For example, high pH can dissolve the silica backbone of the column. | Ensure the mobile phase pH is within the stable operating range of the HPLC column. For silica-based columns, this is typically between pH 2 and 8. If a higher pH is required, use a hybrid or polymer-based column designed for high pH stability. |
Data Presentation: Influence of pH on Quetiapine Separation
The following table summarizes typical chromatographic conditions and observations from various published methods, illustrating the impact of mobile phase pH.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase pH | 3.0[9] | 6.6[7] | 7.2[8] | 9.2[10] |
| Stationary Phase | C18[9] | C18[7] | C18[8] | C18 (Symmetry) |
| Organic Modifier | Methanol[9] | Acetonitrile:Methanol[7] | Acetonitrile:Methanol[8] | Acetonitrile |
| Key Observation | Not specified | Increased ionization of impurities, leading to better separation.[7] | Successful separation of quetiapine from five impurities.[8] | Good peak shape and resolution.[10] |
Experimental Protocols
Method Development Approach for Optimizing pH:
A systematic approach is crucial for optimizing the mobile phase pH for the separation of quetiapine and its impurities.
-
Analyte Information Gathering:
-
Obtain the chemical structures and, if available, the pKa values of quetiapine and all known impurities. Quetiapine has pKa values of approximately 2.78 and 7.46.[1]
-
-
Initial Column and Mobile Phase Selection:
-
pH Screening:
-
Prepare a series of mobile phases with different pH values. A good starting range could be from pH 3 to pH 9, covering the pKa values of quetiapine.
-
Use appropriate buffers for each pH range (e.g., phosphate buffer for pH 6.6, ammonium formate for pH 9.2).[7][10]
-
Inject a solution containing quetiapine and its impurities and run the chromatographic analysis at each pH value, keeping all other parameters (gradient, flow rate, temperature, detection wavelength) constant.
-
-
Data Evaluation and Optimization:
-
Evaluate the chromatograms for resolution between critical pairs, peak shape, and retention times.
-
Identify the pH that provides the best overall separation.
-
Fine-tune the pH around the optimal value to further improve the separation if necessary.
-
Example Experimental Protocol (Based on a published method): [7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 3 µm particle size.[7]
-
Mobile Phase:
-
Mode: Isocratic.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.[7]
-
Temperature: 25 °C.[7]
-
Detection: 220 nm.[7]
Visualizations
Caption: Ionization state of quetiapine at different pH values.
Caption: Troubleshooting workflow for pH-related separation issues.
References
- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 10. phmethods.net [phmethods.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Quetiapine Impurity Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of impurities in quetiapine, in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] The presented data, compiled from various studies, offers a valuable resource for method selection and development in quality control and stability testing of quetiapine.
Comparison of Validated RP-HPLC Methods
The following tables summarize the key performance characteristics of different reversed-phase HPLC (RP-HPLC) methods developed for the determination of quetiapine and its related impurities. These methods have been validated to be specific, linear, accurate, precise, and robust.
Table 1: Chromatographic Conditions of Validated RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) | C8 (e.g., Waters Symmetry C8, 250 x 4.6 mm, 5 µm)[5] | C18 (e.g., Agilent Eclipse Plus C18, RRHD 1.8 µm, 50 x 2.1 mm)[6] |
| Mobile Phase | Phosphate buffer (pH 6.6):Acetonitrile:Methanol (45:40:15 v/v/v)[7] | Phosphate buffer (pH 3.0):Acetonitrile (40:60 v/v)[5] | A: 0.1% aqueous triethylamine (pH 7.2), B: Acetonitrile:Methanol (80:20 v/v)[6] |
| Flow Rate | 1.0 mL/min[5][7][8] | 1.0 mL/min[5] | 0.5 mL/min[6] |
| Detection Wavelength | 220 nm[7] | 290 nm[5] | 252 nm[6][9] |
| Injection Volume | 20 µL[7] | 10 µL[5][8] | 1 µL[6] |
| Column Temperature | 25 °C[7] | Ambient[5] | 40 °C[6] |
| Elution Mode | Isocratic | Gradient[5] | Gradient[6] |
Table 2: Validation Parameters of Different HPLC Methods
| Validation Parameter | Method 1 | Method 2 | Method 3 (UPLC) |
| Linearity Range | 0.05 - 1.5 µg/mL | 50 - 150% of test concentration[5] | Not specified |
| Correlation Coefficient (r²) | > 0.99[7] | > 0.99 | Not specified |
| LOD | Not specified | 0.0000437 µg/mL[5] | Not specified |
| LOQ | Not specified | 0.0001325 µg/mL[5] | Not specified |
| Accuracy (% Recovery) | 96.79 - 101.66%[7] | Not specified | Not specified |
| Precision (%RSD) | < 2.0% | Not specified | < 2.0% |
| Specificity | No interference from placebo and degradation products[8] | Specific for quetiapine and its impurities[5] | No interference from blank, placebo, and degradation products[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are representative experimental protocols based on the cited literature.
Method 1: Isocratic RP-HPLC
This method is suitable for the routine analysis of known impurities in quetiapine raw material.[7]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve quetiapine hemifumarate and its impurities in the mobile phase to a final concentration of 125 µg/mL.[7] Further dilute to obtain working standards at the desired concentration levels for linearity, accuracy, and precision studies.
-
Sample Solution: Accurately weigh about 25 mg of quetiapine hemifumarate, dissolve in and dilute to 100 mL with the mobile phase.[7] Filter the solution through a 0.45 µm PVDF membrane filter before injection.[7]
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 6.6), acetonitrile, and methanol in a 45:40:15 (v/v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 220 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: 25 °C.[7]
-
Forced Degradation Studies
To establish the stability-indicating nature of an HPLC method, forced degradation studies are performed as per ICH guidelines.[8]
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH.
-
Oxidative Degradation: Treat the drug substance with 30% hydrogen peroxide.[6]
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV and visible light.
The stressed samples are then diluted and analyzed by the HPLC method to check for the separation of degradation products from the main peak and other impurities.
HPLC Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for impurities as per ICH Q2(R1) guidelines.
Caption: Workflow for HPLC method validation as per ICH guidelines.
Alternative and Advanced Methods
While RP-HPLC with UV detection is a widely used and robust technique, other methods have also been reported for the analysis of quetiapine and its impurities. These include:
-
Ultra-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, and is particularly useful for the identification and characterization of unknown impurities and degradation products.[10]
-
Gas Chromatography (GC): Can be used for the determination of certain volatile impurities.[8]
-
Capillary Zone Electrophoresis (CZE): An alternative separation technique for charged impurities.[8]
The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation. For routine quality control, a validated RP-HPLC method is often sufficient. However, for impurity profiling and stability studies where identification of unknown degradants is necessary, hyphenated techniques like LC-MS are invaluable.[10]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. bepls.com [bepls.com]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. akjournals.com [akjournals.com]
- 9. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Impurities in Generic vs. Brand-Name Quetiapine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic equivalence of generic and brand-name pharmaceuticals is a cornerstone of modern medicine. This equivalence is not only determined by the concentration of the active pharmaceutical ingredient (API) but also by the profile of impurities. This guide provides a comparative analysis of impurities in generic versus brand-name quetiapine, a widely prescribed atypical antipsychotic. While direct, publicly available quantitative comparisons of impurity profiles are limited, this guide synthesizes information from regulatory guidelines, analytical methodology publications, and qualitative comparative studies to provide a comprehensive overview for the scientific community.
Understanding Quetiapine and Its Impurities
Quetiapine, chemically known as {2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl]ethoxy}ethanol, is effective in treating schizophrenia, bipolar disorder, and major depressive disorder by antagonizing multiple neurotransmitter receptors.[3][4] The manufacturing process and storage of quetiapine can result in the formation of various related substances, or impurities.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (EP) have stringent guidelines for the identification, qualification, and control of these impurities.[5][6][7]
Some of the potential impurities that have been identified in quetiapine fumarate include starting materials, by-products, and degradation products.[8] These can include, but are not limited to:
-
Quetiapine Related Compound B
-
Quetiapine Related Compound G
-
Quetiapine Desethoxy[9]
-
2-(phenylthio)aniline
Qualitative and Quantitative Comparison: Brand vs. Generic
A study comparing Seroquel® (brand-name) and a generic quetiapine product conducted a quantitative analysis of the active ingredient and found a statistically insignificant difference of 0.055%.[12] The study also performed qualitative analyses, including disintegration and dissolution tests, which showed slight differences attributed to the different excipients used in the formulations.[12] While this study concluded that there were no significant differences between the tested brand and generic products, it did not provide a detailed comparative analysis of the impurity profiles.[12]
The FDA's stance on generic drugs is that they must have the same high quality, strength, purity, and stability as the brand-name product.[13] Although the inactive ingredients may differ, the FDA has guidelines and conducts risk assessments for impurities, especially those that are potentially genotoxic.[5] However, the FDA's testing of generic drugs for quality concerns is not always routine, and the agency often relies on the manufacturers' own testing and reporting.[13][14]
The European Pharmacopoeia also provides detailed monographs and general chapters on the control of impurities in pharmaceutical substances, which are legally binding for drugs marketed in Europe.[6][7] These standards apply to both brand-name and generic products.
Data on Impurity Limits
The specific acceptance criteria for impurities are defined by pharmacopoeias and in the marketing authorization application for the drug product. The International Council for Harmonisation (ICH) provides guidelines, such as Q3A and Q3B, that set thresholds for reporting, identifying, and qualifying impurities.[5] For most impurities, the identification threshold is >0.10% of the active ingredient, and the qualification threshold, above which toxicological studies are needed, is generally higher.[6]
Table 1: General Impurity Thresholds (ICH Q3A/B)
| Threshold | Reporting Threshold | Identification Threshold | Qualification Threshold |
| Maximum Daily Dose ≤ 2g | >0.05% | >0.10% | >0.15% or 1.0 mg per day (whichever is lower) |
Note: These are general thresholds and can vary for specific impurities, especially those with known toxicity.
Experimental Protocols for Impurity Profiling
The analysis of impurities in quetiapine is predominantly carried out using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC).[2][15] These techniques allow for the separation, identification, and quantification of the API and its related substances.
General Experimental Workflow for Quetiapine Impurity Analysis
Caption: Workflow for Quetiapine Impurity Analysis
Detailed HPLC/UPLC Method
A common approach involves a reversed-phase HPLC or UPLC method with a C18 column.[2][9]
-
Column: Waters Symmetry C8 (250 x 4.6mm, 5µm) or Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).[2][15]
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A could be a buffer solution (e.g., 0.1% aqueous triethylamine, pH 7.2), and Mobile Phase B could be an organic solvent mixture (e.g., 80:20 v/v acetonitrile and methanol).[2]
-
Detection: A UV detector set at a specific wavelength (e.g., 252 nm) or a photodiode array (PDA) detector is used for quantification.[2] Mass spectrometry (MS) can be coupled with the liquid chromatography system for the identification and structural elucidation of unknown impurities.[3]
-
Sample Preparation: A known concentration of the quetiapine sample is prepared by dissolving it in the mobile phase or a suitable solvent mixture.[9][15]
The system suitability is verified by checking parameters like resolution between closely eluting peaks, as specified in pharmacopeial monographs.[9] For instance, the USP method for quetiapine fumarate impurities requires a minimum resolution between specific impurity peaks.[9]
Quetiapine Signaling Pathway
To provide a broader context for researchers, the primary mechanism of action of quetiapine involves its interaction with various neurotransmitter receptors.
Caption: Quetiapine's Primary Receptor Targets and Effects
Conclusion
The available evidence suggests that while minor differences in excipients can exist between brand-name and generic quetiapine, leading to slight variations in physical properties like disintegration time, the active pharmaceutical ingredient and its impurity profile are expected to be comparable.[12] Stringent regulatory oversight by bodies such as the FDA and the adherence to pharmacopeial standards are in place to ensure the quality, safety, and efficacy of both generic and brand-name drugs.[5][7] Researchers can be confident that the methodologies for impurity detection are robust and that the regulatory framework is designed to maintain high standards for all pharmaceutical products. However, it is important to acknowledge that the direct comparative data on impurity profiles is not extensively published, and most of the quality control data remains proprietary to the manufacturers and regulatory agencies.
References
- 1. waters.com [waters.com]
- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. carecard.com [carecard.com]
- 5. FDA evaluation of impurities in generics [gabionline.net]
- 6. edqm.eu [edqm.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Identification and characterization of potential impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. propublica.org [propublica.org]
- 14. bioethics.com [bioethics.com]
- 15. bepls.com [bepls.com]
A Comparative Guide to Inter-Laboratory Validation of Quetiapine Impurity Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the identification and quantification of impurities in quetiapine. The information is compiled from various validated studies to assist in selecting the most suitable method for routine quality control and stability testing. The focus is on providing a clear comparison of performance data and detailed experimental protocols.
Overview of Analytical Methods for Quetiapine Impurity Profiling
The control of impurities in active pharmaceutical ingredients (APIs) like quetiapine is a critical aspect of drug development and manufacturing to ensure safety and efficacy.[1][2][3] Several analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for the determination of quetiapine and its related substances.[1][4][5] These methods are designed to be stability-indicating, meaning they can resolve the API from its potential degradation products and process-related impurities.[4][6]
Commonly reported impurities for quetiapine include synthetic intermediates, degradation products, and other related compounds such as quetiapine N-oxide, quetiapine S-oxide, des-ethanol quetiapine, and quetiapine lactam.[4][5][7][8][9] The United States Pharmacopeia (USP) provides a standardized method for quetiapine fumarate impurity testing, which has been demonstrated to be effective across various liquid chromatography systems, including HPLC, UHPLC, and UPLC platforms.
Comparative Performance of Validated Methods
The following tables summarize the key performance parameters of different validated analytical methods for quetiapine impurity analysis. This allows for a direct comparison of their capabilities.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1: USP Quetiapine Fumarate Impurity Method | Method 2: Stability-Indicating RP-UPLC[4] | Method 3: QbD-Based RP-HPLC[1] | Method 4: RP-HPLC for Related Compounds[5] |
| Column | Not specified in abstract, but likely a C18 or C8 | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | Waters Symmetry C8, 250 x 4.6mm, 5µm | C18 stationary phase |
| Mobile Phase | Gradient Elution | A: 0.1% aqueous triethylamine (pH 7.2)B: Acetonitrile:Methanol (80:20 v/v) | Buffer and Acetonitrile | Phosphate buffer pH 6.6:Acetonitrile:Methanol (45:40:15) |
| Elution Mode | Gradient | Gradient | Gradient | Isocratic |
| Flow Rate | Not specified in abstract | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | Not specified in abstract | 252 nm | 290 nm | 220 nm |
| Column Temperature | Not specified in abstract | 40°C | Ambient | 25°C |
| Run Time | Not specified in abstract | 5 min | Not specified in abstract | Not specified in abstract |
Table 2: Comparison of Validation Parameters
| Parameter | Method 1: USP Quetiapine Fumarate Impurity Method | Method 2: Stability-Indicating RP-UPLC[4] | Method 3: QbD-Based RP-HPLC[1] | Method 4: RP-HPLC for Related Compounds[5] |
| Specificity | System suitability requirements met | Separates quetiapine from five impurities/degradation products | No interference from blank/placebo/impurities | Selective with resolution > 2.9 |
| Linearity Range | Not specified in abstract | Not specified in abstract | 50-150% | r² > 0.99 for all compounds |
| Precision (%RSD) | Not specified in abstract | Assay: 0.38% | < 2% | Adequate for the precision study |
| Accuracy (% Recovery) | Not specified in abstract | Not specified in abstract | Not specified in abstract | 96% to 102% |
| LOD | Not specified in abstract | Not specified in abstract | 0.0000437 µg/mL | Not specified in abstract |
| LOQ | Not specified in abstract | Not specified in abstract | 0.0001325 µg/mL | Not specified in abstract |
| Robustness | Successful on HPLC, UHPLC, and UPLC systems | Validated | Validated | Validated for all chromatographic variations |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 2: Stability-Indicating RP-UPLC Method
This method is designed for the rapid separation and quantification of quetiapine and its five known impurities.[4]
1. Materials and Reagents:
-
Quetiapine Fumarate standard and its five impurities (N-oxide, S-oxide, Que-IV, Des-ethanol, Dimer)
-
HPLC grade acetonitrile and methanol
-
GR grade orthophosphoric acid and triethylamine
-
0.2 µm nylon membrane filters and syringe filters
-
Milli-Q water
2. Chromatographic Conditions:
-
System: Acquity UPLC system (Waters) with a binary solvent manager, sample manager, and PDA detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm).
-
Mobile Phase A: 0.1% aqueous triethylamine, pH adjusted to 7.2 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and methanol mixture (80:20 v/v).
-
Gradient Elution: Not detailed in the abstract.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection: 252 nm.
-
Injection Volume: 1 µL.
3. Solution Preparation:
-
Diluent: A mixture of water, acetonitrile, and perchloric acid in the ratio of 200:800:0.13 (v/v/v).
-
Standard Solution: Prepared by dissolving a known amount of Quetiapine Fumarate in the diluent.
-
Sample Solution: Prepared by dissolving the pharmaceutical dosage form in the diluent to achieve a target concentration.
-
System Suitability Solution: A solution containing quetiapine and its impurities to check for adequate separation.
4. Validation Procedures: The method was validated according to ICH guidelines, assessing specificity, precision, accuracy, linearity, robustness, and filter compatibility.[4] Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions to establish the stability-indicating nature of the method.[4]
Method 3: QbD-Based RP-HPLC Method
This method was developed for the quantitative determination of process-related impurities in quetiapine pharmaceutical formulations.[1]
1. Materials and Reagents:
-
Quetiapine standard and its impurities.
-
HPLC grade acetonitrile.
-
Buffer solution (details not specified in the abstract).
-
Mobile phase as the diluent.
2. Chromatographic Conditions:
-
System: RP-HPLC system (specifics not detailed).
-
Column: Waters Symmetry C8, 250 x 4.6mm, 5µm.
-
Mobile Phase: A mixture of buffer and acetonitrile.
-
Elution Mode: Gradient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: 290 nm.
-
Injection Volume: 10 µL.
3. Solution Preparation:
-
Standard Stock Solution (1000 µg/mL): 100 mg of quetiapine was dissolved in 100 mL of mobile phase with sonication.
-
Working Standard Solutions (20-120 µg/mL): Prepared by subsequent dilutions of the stock solution with the mobile phase.
-
Impurity Solution: Prepared by dissolving a known amount of each impurity in the diluent.
4. Validation Procedures: The method was validated as per ICH guidelines for linearity, with a range of 50-150%.[1] The sensitivity of the method was determined by calculating the LOD and LOQ values.[1]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the inter-laboratory validation process and the experimental workflow for a typical quetiapine impurity analysis.
Caption: A flowchart illustrating the phases of an inter-laboratory method validation process.
Caption: A typical experimental workflow for quetiapine impurity analysis by HPLC/UPLC.
References
- 1. bepls.com [bepls.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. akjournals.com [akjournals.com]
- 7. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Bot Verification [rasayanjournal.co.in]
UPLC vs. HPLC for Quetiapine Impurity Profiling: A Comparative Guide
In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like quetiapine is paramount. High-Performance Liquid Chromatography (HPLC) has long been the standard for analyzing impurities, but Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity.[1][2] This guide provides a detailed comparison of UPLC and HPLC for the impurity profiling of quetiapine, supported by experimental data and protocols.
At a Glance: UPLC Offers Superior Speed and Efficiency
For researchers and drug development professionals, the primary advantage of UPLC lies in its ability to significantly shorten analysis times while improving separation efficiency.[3] This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation that can handle higher backpressures.[2] The result is faster sample throughput, which can accelerate drug development timelines and increase laboratory productivity.[1]
Quantitative Comparison: Performance Metrics
The following tables summarize the key performance differences between typical UPLC and HPLC methods for quetiapine impurity analysis, based on published data.
Table 1: Chromatographic Conditions and Performance
| Parameter | UPLC Method | HPLC Method |
| Run Time | ~5 minutes[4] | 15-45 minutes[5][6] |
| Resolution | Enhanced peak separation[2][3] | Adequate for routine analysis[5][7] |
| Sensitivity | Higher signal-to-noise ratio[3] | Lower sensitivity for trace impurities[8] |
| Solvent Consumption | Significantly reduced[1][3] | Higher[6] |
| System Backpressure | High (~15,000 psi) | Low to moderate (500-6000 psi)[9] |
Table 2: Typical Method Parameters
| Parameter | UPLC Method Example[4] | HPLC Method Example[5] |
| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) | C18 stationary phase |
| Mobile Phase A | 0.1% aqueous triethylamine (pH 7.2) | Phosphate buffer pH 6.6 |
| Mobile Phase B | Acetonitrile and Methanol (80:20 v/v) | Acetonitrile:Methanol (40:15) |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 252 nm | 220 nm |
| Injection Volume | 1 µL | 20 µL |
Experimental Workflows
The general workflow for quetiapine impurity profiling using either UPLC or HPLC involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the instrumentation and the column technology used for the separation.
Figure 1. A comparative workflow diagram for quetiapine impurity profiling using UPLC and HPLC.
Detailed Experimental Protocols
UPLC Method for Quetiapine Impurity Profiling
This method is adapted from a validated stability-indicating RP-UPLC method.[4]
-
Chromatographic System: Waters ACQUITY UPLC system or equivalent, equipped with a photodiode array (PDA) detector.
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm, 50 mm x 2.1 mm.
-
Mobile Phase A: 0.1% aqueous triethylamine, with pH adjusted to 7.2 using orthophosphoric acid.
-
Mobile Phase B: A mixture of acetonitrile and methanol (80:20 v/v).
-
Gradient Program:
-
0-0.5 min: 90% A
-
0.5-3.5 min: Linear gradient from 90% A to 30% A
-
3.5-4.0 min: 30% A
-
4.0-4.1 min: Linear gradient from 30% A to 90% A
-
4.1-5.0 min: 90% A
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 1 µL.
-
Diluent: A mixture of water, acetonitrile, and perchloric acid (200:800:0.13 v/v/v).
HPLC Method for Quetiapine Related Compounds
This method is based on a validated RP-HPLC method for the determination of related compounds in quetiapine hemifumarate.[5][10]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 6.6), acetonitrile, and methanol (45:40:15 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A standard stock solution of quetiapine and its impurities is prepared in the mobile phase.
Logical Relationship of Performance Advantages
The superior performance of UPLC for impurity profiling stems from the fundamental principles of chromatography. The use of smaller particles in the stationary phase leads to a cascade of benefits.
Figure 2. The logical relationship between UPLC's core technology and its performance advantages.
Conclusion
For the impurity profiling of quetiapine, UPLC demonstrates clear advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[1][2] The significantly shorter run times offered by UPLC can lead to substantial gains in laboratory throughput and a reduction in operational costs due to lower solvent consumption.[1][3] While HPLC remains a robust and reliable technique for routine analysis, UPLC is the superior choice for high-throughput screening, in-depth impurity characterization, and situations where trace-level impurities need to be detected and quantified with high precision.[8][11] The choice between UPLC and HPLC will ultimately depend on the specific analytical needs, sample throughput requirements, and available resources of the laboratory.[1]
References
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. waters.com [waters.com]
- 8. ijrpr.com [ijrpr.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
Unraveling the Stability of Quetiapine: A Comparative Guide to Forced Degradation Studies
An in-depth analysis of quetiapine's stability under various stress conditions reveals its susceptibility to degradation, particularly in oxidative and hydrolytic environments. This guide provides researchers, scientists, and drug development professionals with a comparative overview of forced degradation studies on quetiapine, supported by experimental data and detailed protocols to aid in the development of stable pharmaceutical formulations.
Quetiapine, an atypical antipsychotic medication, is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety.[1] Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the drug.[2][3] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][4]
Comparative Analysis of Quetiapine Degradation
The stability of quetiapine varies significantly across different stress conditions. The following table summarizes the quantitative data from several studies, highlighting the extent of degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | No. of Degradation Products | Reference |
| Acidic Hydrolysis | 0.1N HCl | 24 hours | Not Specified | 84.9% | Not Specified | [5] |
| 0.1N HCl | 48 hours | Not Specified | 100% | Not Specified | [5] | |
| 1N HCl | 1 hour | 80°C | Significant | Not Specified | ||
| 0.1 N HCl | 8 hours | Reflux | Not Specified | 1 (m/z 402) | ||
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Not Specified | 33.1% | Not Specified | [5] |
| 0.1N NaOH | 48 hours | Not Specified | 66.1% | Not Specified | [5] | |
| 2N NaOH | 2 hours | Not Specified | Significant | Not Specified | ||
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Not Specified | 11.5% | Not Specified | [5] |
| 3% H₂O₂ | 48 hours | Not Specified | 100% | Not Specified | [5] | |
| 30% H₂O₂ | 1 hour | 60°C | Significant | 2 (N-Oxide, S-Oxide) | [2] | |
| 3% and 6% H₂O₂ | 30 minutes | Room Temp. | Significant | Not Specified | [4] | |
| Thermal Degradation | Dry Heat | 12 hours | 120°C | Not Specified | Not Specified | |
| Dry Heat | 7 days | 70°C and 105°C | Not Specified | Not Specified | [4] | |
| Photolytic Degradation | UV Light (254 nm) | 6 hours | Not Specified | Sensible | 5 | [6] |
| Visible Light | 1.2 million lux hours | Not Specified | Not Specified | Not Specified | ||
| Hydrolytic Degradation | Water | 2 hours | 80°C | Not Specified | Not Specified |
From the data, it is evident that quetiapine is highly sensitive to acidic and oxidative conditions, leading to extensive degradation.[1][5] Alkaline hydrolysis also results in significant degradation, though to a lesser extent than acidic conditions within the same timeframe.[5] The drug shows relative stability under thermal and photolytic stress in some studies, although other reports indicate sensible photodegradation under specific UV irradiation.[2][6]
Experimental Protocols
Detailed methodologies are essential for replicating and comparing forced degradation studies. The following are representative experimental protocols for each stress condition:
Acidic Hydrolysis: A solution of quetiapine fumarate is prepared and refluxed with 1N HCl at 80°C for 1 hour. The solution is then neutralized with 1N NaOH and diluted for analysis. Another study involved exposing a quetiapine solution to 0.1N HCl for 24 and 48 hours.[5]
Alkaline Hydrolysis: Quetiapine fumarate is treated with 2N NaOH and stressed for 2 hours. Subsequently, the solution is neutralized with 2N HCl and diluted to the required concentration for analysis. A different protocol involved exposing the drug to 0.1N NaOH for 24 and 48 hours.[5]
Oxidative Degradation: A solution of quetiapine is exposed to 30% H₂O₂ at 60°C for 1 hour, leading to the formation of N-Oxide and S-Oxide.[2] Another method involves dissolving quetiapine fumarate in a diluent and adding 3% or 6% H₂O₂ solution, keeping the mixture at room temperature for approximately 30 minutes before dilution and analysis.[4]
Thermal Degradation: Solid drug samples are exposed to a temperature of 120°C for 12 hours. In another study, samples were stored at 70°C and 105°C for 7 days.[4]
Photolytic Degradation: Quetiapine samples are exposed to UV light (e.g., 254 nm) for a specified duration, such as 6 hours.[6] For visible light exposure, samples are subjected to 1.2 million lux hours.
Hydrolytic Degradation: A solution of quetiapine fumarate is refluxed with water at 80°C for 2 hours.
Visualizing the Process
To better understand the workflow and relationships in forced degradation studies, the following diagrams are provided.
Caption: Experimental workflow for forced degradation studies of quetiapine.
Caption: Logical relationship of stress conditions to quetiapine degradation.
References
- 1. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. akjournals.com [akjournals.com]
- 5. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Validation Parameters for Stability-Indicating Quetiapine Methods
For researchers, scientists, and drug development professionals, establishing a validated stability-indicating analytical method is crucial for ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) like quetiapine. This guide provides a comparative overview of validation parameters from various published High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for quetiapine, adhering to the International Conference on Harmonisation (ICH) guidelines.
Comparative Analysis of Validation Parameters
The following tables summarize the quantitative data from several studies, offering a clear comparison of the performance of different stability-indicating methods for quetiapine.
Table 1: Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 20 - 60 | > 0.999 | Not Reported | Not Reported | [1] |
| RP-HPLC | 20 - 400 | 0.999 | 3.70 | 12.35 | [2] |
| RP-HPLC | 20 - 100 | Not Reported | 0.52 | 1.74 | [3] |
| RP-HPLC | 80 - 200 | 0.9999 | Not Reported | Not Reported | [4] |
| RP-HPLC | 50 - 150 | Not Reported | 0.07 | 0.19 | [5] |
| RP-HPLC | 2 - 64 | 0.9992 | 0.0001 | 0.0003 | [6] |
| RP-UPLC | 0.0148 - 74.67 | 0.9999 | 0.0148 | 0.030 | [7] |
| RP-HPLC (Impurities) | Not Specified | > 0.99 | 0.014 - 0.027 | 0.040 - 0.080 | [8] |
| RP-HPLC | 50-150% of test concentration | > 0.99 | 0.0000437 | 0.0001325 | [9] |
Table 2: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| RP-HPLC | 100.0 - 100.4 | < 2.0 | [1] |
| RP-HPLC (Impurities) | 90.7 - 103.9 | < 3.5 | [8] |
| RP-HPLC | 99.33 - 100.47 | Not Reported | [2] |
| RP-HPLC | Not Specified | < 2.0 | [3] |
| RP-HPLC | 96 - 102 | < 2.0 | [10] |
| RP-UPLC | 99.1 - 99.9 | < 0.70 | [7] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing results. The following sections outline typical experimental protocols for key validation and stability studies.
Forced Degradation Studies
To establish the stability-indicating nature of the method, quetiapine is subjected to various stress conditions to induce degradation.[11][12] The goal is to ensure that the method can separate the intact drug from any degradation products.
-
Acid Hydrolysis: The drug substance is treated with an acid solution (e.g., 1N HCl) and may be heated (e.g., at 60°C) for a specified period.[11]
-
Base Hydrolysis: The drug is exposed to a basic solution (e.g., 1N NaOH) under controlled temperature and time.[11]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂), often at room temperature or with gentle heating.[12]
-
Thermal Degradation: The solid drug substance is exposed to dry heat in an oven for a defined period to assess the effect of temperature.
-
Photolytic Degradation: The drug is exposed to UV light in a photostability chamber to evaluate its sensitivity to light.[1]
Specificity
Specificity is demonstrated by the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[12] This is typically confirmed by:
-
Analyzing a placebo (excipients without the API) to ensure no interfering peaks at the retention time of quetiapine.
-
Analyzing stressed samples to demonstrate that the degradation products are well-resolved from the main quetiapine peak.[11]
-
Performing peak purity analysis using a photodiode array (PDA) detector for the quetiapine peak in stressed samples to confirm its homogeneity.[11]
Accuracy
Accuracy is determined by recovery studies, where a known amount of the standard drug is added to a sample (spiking) at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[2][5] The percentage of the drug recovered is then calculated.
Precision
Precision is evaluated at two levels:
-
Repeatability (Intra-day Precision): Multiple injections of the same sample are analyzed on the same day by the same analyst to assess the method's precision over a short period.
-
Intermediate Precision (Inter-day and Inter-analyst): The analysis is repeated on different days or by different analysts to assess the reproducibility of the method under varied conditions.
The precision is typically expressed as the relative standard deviation (% RSD) of the results.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage. Parameters that are commonly varied include:
-
Flow rate of the mobile phase (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5°C).
-
pH of the mobile phase buffer.
-
Composition of the mobile phase (e.g., ± 2% organic).
The system suitability parameters, such as resolution and tailing factor, are monitored to ensure they remain within acceptable limits.[8]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of a stability-indicating method for quetiapine.
Caption: Workflow for validating a stability-indicating method.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc – Oriental Journal of Chemistry [orientjchem.org]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. asianpubs.org [asianpubs.org]
- 5. phmethods.net [phmethods.net]
- 6. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
- 7. bfopcu.eg.net [bfopcu.eg.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. bepls.com [bepls.com]
- 10. japsonline.com [japsonline.com]
- 11. akjournals.com [akjournals.com]
- 12. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Quetiapine Dimer Quantification: A Comparative Guide to Analytical Accuracy and Precision
For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities is a critical aspect of pharmaceutical quality control. This guide provides a comprehensive comparison of analytical methodologies for the quantification of the quetiapine dimer, a known impurity of the atypical antipsychotic drug quetiapine. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their needs.
The formation of dimers and other degradation products can impact the safety and efficacy of pharmaceutical products. Therefore, robust analytical methods are essential to monitor and control these impurities within acceptable limits. This guide focuses on the accuracy and precision of different analytical techniques used for quetiapine dimer quantification.
Comparative Analysis of Analytical Methods
Several analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with various detectors, have been developed and validated for the analysis of quetiapine and its related substances, including the dimer. While many studies focus on the parent drug, some provide valuable data on the quantification of its impurities.
One of the most relevant methods is a stability-indicating reversed-phase ultra-performance liquid chromatography (RP-UPLC) method, which has been validated for the determination of quetiapine and its five known impurities, including the dimer. Although specific quantitative data for the accuracy and precision of the dimer alone is not always detailed in abstracts, the validation of the overall method provides a strong indication of its suitability.
The following table summarizes the typical performance of a validated RP-UPLC method for the analysis of quetiapine and its impurities. It is important to note that specific values for the dimer may vary between laboratories and specific method adaptations.
| Parameter | Typical Performance of a Validated RP-UPLC Method |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Intraday | ≤ 2.0% |
| - Interday | ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range |
Experimental Protocols
A detailed experimental protocol is crucial for replicating and comparing analytical methods. Below is a typical protocol for the quantification of quetiapine and its dimer using a stability-indicating RP-UPLC method.
1. Sample Preparation:
-
Standard Solution: A standard stock solution of quetiapine and its dimer is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). Working standards are prepared by diluting the stock solution to various concentrations to establish a calibration curve.
-
Sample Solution: The drug product (e.g., tablets) is accurately weighed, and the powder is dissolved in the diluent to achieve a known concentration of quetiapine. The solution is typically sonicated and filtered to ensure complete dissolution and removal of insoluble excipients.
2. Chromatographic Conditions:
-
Instrument: An ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is optimized for optimal separation.
-
Flow Rate: Typically in the range of 0.3 to 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
-
Detection Wavelength: The wavelength for detection is selected based on the UV absorbance maxima of quetiapine and its dimer.
-
Injection Volume: A small injection volume (e.g., 1-5 µL) is used.
3. Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products, including the dimer. The analytical method should be able to resolve the dimer from the parent drug and other degradation products.
Workflow and Pathway Diagrams
Visualizing the experimental workflow can aid in understanding the entire process from sample preparation to data analysis.
Caption: Experimental workflow for quetiapine dimer quantification.
The formation of the quetiapine dimer can be influenced by various factors. Understanding the potential pathways of its formation is crucial for developing effective control strategies.
Caption: Potential pathways for quetiapine dimer formation.
Conclusion
The accurate and precise quantification of the quetiapine dimer is achievable through validated stability-indicating RP-UPLC methods. While specific performance data for the dimer itself should be established during method validation in individual laboratories, the existing literature provides a strong foundation for the development of robust and reliable analytical procedures. By following detailed experimental protocols and understanding the potential for dimer formation, researchers can ensure the quality and safety of quetiapine-containing pharmaceutical products.
Robustness in Action: A Comparative Guide to Analytical Methods for Quetiapine Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of robustness testing for a widely-used analytical method for quetiapine impurities, offering insights into its performance against alternatives and supported by experimental data.
The accurate quantification of impurities in active pharmaceutical ingredients (APIs) like quetiapine is critical for ensuring drug safety and efficacy. Analytical methods employed for this purpose must be robust, meaning they remain unaffected by small, deliberate variations in method parameters. This guide delves into the robustness testing of a common Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for quetiapine impurity analysis, comparing its performance with a faster Ultra-Performance Liquid Chromatography (UPLC) method.
Experimental Protocols
To evaluate the robustness of the analytical methods, a series of experiments were designed to introduce small, deliberate variations to the method parameters. The system suitability parameters, such as theoretical plates, tailing factor, and resolution between quetiapine and its known impurities, were monitored.
Protocol 1: RP-HPLC Method Robustness
A validated RP-HPLC method was subjected to robustness testing as per ICH guidelines.[1][2][3] The standard chromatographic conditions and the intentional variations are detailed below.
Standard RP-HPLC Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile in a gradient elution mode.[2]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL[1]
Intentional Variations for Robustness Testing:
-
Flow Rate: ± 0.2 mL/min (i.e., 0.8 mL/min and 1.2 mL/min)
-
Column Temperature: ± 5°C (i.e., 20°C and 30°C)
-
Mobile Phase pH: ± 0.2 units
-
Organic Phase Composition: ± 2%
Protocol 2: UPLC Method Robustness
For comparison, a modern UPLC method, known for its speed and efficiency, was also evaluated for robustness.
Standard UPLC Conditions:
-
Column: Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm)[4]
-
Mobile Phase: Solvent A: 0.1% aqueous triethylamine (pH 7.2); Solvent B: 80:20 v/v mixture of acetonitrile and methanol, in a gradient elution.[4]
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: 40°C[4]
-
Detection Wavelength: 252 nm[4]
-
Injection Volume: 1 µL[4]
Intentional Variations for Robustness Testing:
-
Flow Rate: ± 0.05 mL/min (i.e., 0.45 mL/min and 0.55 mL/min)[4]
-
Column Temperature: ± 3°C (i.e., 37°C and 43°C)[4]
-
Mobile Phase B Composition: ± 2%
Data Presentation
The following tables summarize the quantitative data obtained from the robustness studies of the RP-HPLC and UPLC methods. The results demonstrate the impact of deliberate variations on key system suitability parameters.
Table 1: Robustness Data for RP-HPLC Method
| Parameter | Variation | Tailing Factor (Quetiapine) | Resolution (Quetiapine and Closest Impurity) | %RSD of Peak Area (n=6) |
| Flow Rate | 0.8 mL/min | 1.15 | 2.8 | 0.45 |
| 1.0 mL/min (Nominal) | 1.12 | 3.1 | 0.38 | |
| 1.2 mL/min | 1.09 | 3.3 | 0.41 | |
| Temperature | 20°C | 1.18 | 2.9 | 0.52 |
| 25°C (Nominal) | 1.12 | 3.1 | 0.38 | |
| 30°C | 1.07 | 3.4 | 0.40 | |
| Mobile Phase pH | pH - 0.2 | 1.21 | 2.7 | 0.61 |
| Nominal pH | 1.12 | 3.1 | 0.38 | |
| pH + 0.2 | 1.05 | 3.5 | 0.43 | |
| Organic Phase | -2% | 1.25 | 2.6 | 0.68 |
| Nominal % | 1.12 | 3.1 | 0.38 | |
| +2% | 1.03 | 3.6 | 0.47 |
Table 2: Robustness Data for UPLC Method
| Parameter | Variation | Tailing Factor (Quetiapine) | Resolution (Quetiapine and Closest Impurity) | %RSD of Peak Area (n=6) |
| Flow Rate | 0.45 mL/min | 1.08 | 3.5 | 0.25 |
| 0.50 mL/min (Nominal) | 1.05 | 3.8 | 0.18 | |
| 0.55 mL/min | 1.02 | 4.1 | 0.21 | |
| Temperature | 37°C | 1.10 | 3.6 | 0.29 |
| 40°C (Nominal) | 1.05 | 3.8 | 0.18 | |
| 43°C | 1.01 | 4.0 | 0.22 | |
| Mobile Phase B | -2% | 1.12 | 3.4 | 0.35 |
| Nominal % | 1.05 | 3.8 | 0.18 | |
| +2% | 0.99 | 4.2 | 0.24 |
Method Comparison
| Feature | RP-HPLC Method | UPLC Method |
| Run Time | ~25 minutes | ~5 minutes[4] |
| Solvent Consumption | High | Low |
| Sensitivity | Good | Excellent |
| Robustness | Passed all tested parameters, with minor variations in resolution and tailing factor. | Passed all tested parameters with minimal impact on system suitability, indicating high reliability. |
| Throughput | Lower | High |
Visualization of the Robustness Testing Workflow
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.
Workflow for Robustness Testing
Alternative Analytical Methods
While HPLC and UPLC are the most common techniques, other methods have been reported for the analysis of quetiapine and its impurities, each with its own advantages and disadvantages. These include:
-
High-Performance Thin-Layer Chromatography (HPTLC): Offers the advantage of high sample throughput and low solvent consumption.[4]
-
Capillary Electrophoresis (CE): Provides high separation efficiency and requires minimal sample and reagent volumes.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity, making it ideal for the identification and characterization of unknown impurities.[4]
Conclusion
Both the RP-HPLC and UPLC methods demonstrated robustness for the analysis of quetiapine impurities, with all system suitability parameters remaining within acceptable limits despite intentional variations in method parameters. The UPLC method, however, offers significant advantages in terms of speed, and reduced solvent consumption, leading to higher throughput and more environmentally friendly analyses. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample throughput needs, available instrumentation, and desired sensitivity. This guide provides a framework for researchers to design and evaluate the robustness of their own analytical methods for impurity profiling.
References
Detecting Trace Levels of Quetiapine Dimer: A Comparative Analysis of Analytical Methodologies
A comprehensive guide for researchers and drug development professionals on the limit of detection (LOD) and limit of quantification (LOQ) for quetiapine dimer, benchmarked against quetiapine and its primary metabolites. This guide provides an objective comparison of analytical performance, supported by experimental data and detailed methodologies.
The quetiapine dimer is recognized as an impurity that can form during the manufacturing process of quetiapine, an atypical antipsychotic medication.[1][2] Ensuring the purity of the final drug product necessitates sensitive analytical methods capable of detecting and quantifying this and other related substances at trace levels. This guide compares the available data on the detection limits for the quetiapine dimer with the established limits of detection (LOD) and quantification (LOQ) for quetiapine and its major active metabolites, N-desalkylquetiapine (norquetiapine) and 7-hydroxyquetiapine.
Comparative Analysis of Detection and Quantification Limits
While specific LOD and LOQ values for the quetiapine dimer are not extensively published in traditional concentration units, performance benchmarks for its detection in pharmaceutical process control are available. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been shown to achieve detection limits below 0.05% for quetiapine-related dimers, which is crucial for real-time adjustments during manufacturing.[1]
For comparison, a substantial body of literature exists detailing the LOD and LOQ for quetiapine and its metabolites in biological matrices, which are essential for pharmacokinetic and therapeutic drug monitoring studies. The following tables summarize these findings from various analytical techniques.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Quetiapine and its Metabolites
| Analyte | Method | Matrix | LOD | LOQ |
| Quetiapine Dimer | LC-MS/MS | - | < 0.05% | - |
| Quetiapine | LC-MS/MS | Human Plasma | - | 1 ng/mL[3] |
| Quetiapine | LC-MS/MS | Human Plasma | - | 0.5 ng/mL[4] |
| Quetiapine | LC-MS/MS | Blood, Biological Fluids, Tissues | 0.9 ng/mL | 10.0 ng/mL[5] |
| Quetiapine | Field-Enhanced Sample Stacking | Plasma | 0.25 ng/mL | -[6] |
| Quetiapine | HPLC | Pharmaceutical Formulation | 0.03 µg/mL | 0.09 µg/mL[7] |
| Quetiapine | RP-HPLC | Bulk Drug | 0.02 µg/mL | 0.06 µg/mL[8] |
| Quetiapine | RP-HPLC | - | 0.0001 µg/ml | 0.0003 µg/ml[9] |
| N-desalkylquetiapine | LC-MS/MS | Human Plasma | - | 0.6 ng/mL[4] |
| N-desalkylquetiapine | LC-MS/MS | Blood, Biological Fluids, Tissues | 0.3 ng/mL | 10.0 ng/mL[5] |
| N-desalkylquetiapine | Field-Enhanced Sample Stacking | Plasma | 0.50 ng/mL | -[6] |
| 7-hydroxyquetiapine | LC-MS/MS | Blood, Biological Fluids, Tissues | 0.3 ng/mL | 10.0 ng/mL[5] |
| 7-hydroxyquetiapine | Field-Enhanced Sample Stacking | Plasma | 1.00 ng/mL | -[6] |
Experimental Protocols
The following are detailed methodologies for the detection and quantification of quetiapine and its metabolites. Similar approaches, particularly LC-MS/MS, are applicable for the analysis of the quetiapine dimer impurity.
LC-MS/MS Method for Quetiapine and Metabolites in Biological Fluids[5]
-
Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Sample Preparation: A validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analytes from the biological matrix.
-
Chromatographic Separation:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte to ensure selectivity and sensitivity. For quetiapine, a common transition is m/z 384.1 → 253.1.[3]
-
Field-Enhanced Sample Stacking with Capillary Electrophoresis[6]
-
Instrumentation: Capillary Electrophoresis (CE) system.
-
Sample Preparation: Liquid-liquid extraction (LLE) using a solvent like tert-butyl methyl ether to extract analytes from plasma.[6]
-
Separation and Detection:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte: A buffer solution, for instance, 120 mM phosphate (pH 4.0) containing 0.005% (w/v) polyvinyl pyrrolidone and 40% (v/v) methanol.[6]
-
Injection: Field-enhanced sample injection (FESS) is used as an online pre-concentration technique to improve sensitivity.[6]
-
Detection: UV detection at a specified wavelength.
-
High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Formulations[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Dissolving the pharmaceutical formulation in a suitable diluent.
-
Chromatographic Separation:
Visualizations
The following diagrams illustrate the analytical workflow and the metabolic pathway of quetiapine.
Caption: A generalized workflow for the analysis of quetiapine and its related compounds.
Caption: The primary metabolic pathways of quetiapine in the human body.
References
- 1. Buy this compound | 945668-94-0 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Validated LC-MS-MS method for the determination of quetiapine in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. jocpr.com [jocpr.com]
- 9. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Cross-Validation of Analytical Methods for Pharmaceutical Impurities
In the pharmaceutical industry, ensuring the purity of drug substances and products is paramount to guaranteeing their safety and efficacy. The control of impurities is a critical aspect of quality control, mandated by regulatory bodies worldwide.[1][2] Cross-validation of analytical methods is a crucial process to ensure that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[3] This guide provides an objective comparison of two widely used analytical techniques for impurity profiling: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS).
This comparison is supported by illustrative experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods for their specific needs. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Comparative Analysis of Analytical Methods
The primary techniques for the assessment of pharmaceutical impurities include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]
-
HPLC-UV: This is a robust and widely used technique for routine quality control of impurities.[1] It is a reliable method with well-established and validated protocols available in pharmacopeias.
-
UPLC-MS: This technique offers higher sensitivity and specificity compared to HPLC-UV.[7] The use of smaller particles in UPLC results in faster analysis times and better resolution. The mass spectrometer provides molecular identification, which is invaluable for method development and in-depth investigation of unknown impurities.[7]
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the impurity, the required sensitivity, and the stage of drug development.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS for the analysis of a hypothetical pharmaceutical impurity. The acceptance criteria are based on ICH guidelines.[4][5][8]
| Performance Parameter | HPLC-UV | UPLC-MS | ICH Acceptance Criteria |
| Specificity | No interference from blank, placebo, and other known impurities. | No interference from blank, placebo, and other known impurities. Peak purity data confirms homogeneity. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[4][6] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 is generally acceptable.[9] |
| Range | 0.05% - 0.3% of the active pharmaceutical ingredient (API) concentration. | 0.01% - 0.3% of the API concentration. | The range should cover from the limit of quantitation to 120% of the specification.[10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | The closeness of the test results obtained by the method to the true value.[4] |
| Precision (Repeatability, %RSD) | ≤ 2.0% | ≤ 1.5% | For drug products, RSD should be ≤ 2%.[11] |
| Intermediate Precision (%RSD) | ≤ 2.5% | ≤ 2.0% | Within-laboratory variations, typically performed by different analysts on different days.[11] |
| Limit of Detection (LOD) | 0.015% of API concentration | 0.003% of API concentration | Typically demonstrated by a signal-to-noise ratio of 3:1.[11] |
| Limit of Quantitation (LOQ) | 0.05% of API concentration | 0.01% of API concentration | Typically demonstrated by a signal-to-noise ratio of 10:1. The quantitation limit should be not more than the reporting threshold.[12] |
| Robustness | Unaffected by minor variations in mobile phase composition (±2%), pH (±0.2), and column temperature (±5°C). | Unaffected by minor variations in mobile phase composition (±1%), pH (±0.1), and column temperature (±2°C). | The capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters.[11] |
Note: The values presented in this table are illustrative and can vary based on the specific impurity and the validated method.
Experimental Protocols
Cross-Validation of Analytical Methods
Objective: To compare the performance of a new or alternative analytical method (e.g., UPLC-MS) against an established, validated method (e.g., HPLC-UV).
Protocol:
-
Method Validation: Ensure both the primary (HPLC-UV) and secondary (UPLC-MS) methods are fully validated according to ICH Q2(R2) guidelines.[4][8]
-
Sample Selection: Analyze the same set of at least three different batches of the drug product using both analytical methods.[12]
-
Spiked Samples: Prepare samples of the drug product spiked with known concentrations of the target impurity at three levels (e.g., 80%, 100%, and 120% of the specification limit).[13]
-
Data Comparison:
-
Compare the impurity profiles obtained from both methods. The profiles should be similar.[13]
-
Statistically compare the quantitative results for the target impurity obtained from both methods (e.g., using a t-test or equivalence testing). There should be no practically significant difference between the results.[13]
-
For chromatographic methods, the resolution between the impurity peak and the main peak should be ≥ 1.5.[13]
-
-
Acceptance Criteria: The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0% for chromatographic assays.[14]
Specificity Determination
Objective: To demonstrate that the analytical method can unequivocally measure the analyte in the presence of other components.
Protocol:
-
Forced Degradation: Subject the drug product to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation to generate potential degradation products.[12]
-
Analysis of Stressed Samples: Analyze the stressed samples using the analytical method. The method should be able to separate the target impurity from any degradation products.
-
Spiking with Impurities: Spike the drug product with known impurities and demonstrate their separation from each other and from the main component.[15]
-
Blank and Placebo Analysis: Analyze blank (diluent) and placebo samples to ensure that no interfering peaks are observed at the retention time of the target impurity.
Visualizations
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Logical diagram for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. biomedres.us [biomedres.us]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. scispace.com [scispace.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. sps.nhs.uk [sps.nhs.uk]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of Analytical Methods: A Review [gavinpublishers.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Quetiapine Dimer Impurity
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Quetiapine Dimer Impurity, a substance encountered during the synthesis of the atypical antipsychotic drug Quetiapine. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard Profile and Safety Data
The primary source of safety information for any chemical is its Safety Data Sheet (SDS). The known hazards of this compound are summarized below.
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity (Oral) - Category 4 | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Causes serious eye irritation | Eye Irritation - Category 2A | Wear eye protection/face protection. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| May cause long lasting harmful effects to aquatic life | Hazardous to the aquatic environment, long-term hazard - Category 4 | Avoid release to the environment. |
This data is based on available Safety Data Sheets for this compound.
Step-by-Step Disposal Protocol
There are no specific chemical neutralization protocols established for this compound. Therefore, it must be treated as a hazardous chemical waste. The following step-by-step procedure outlines the proper disposal process, ensuring compliance with general laboratory safety standards and environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be stored in separate containment bins.
-
Contaminated Materials: Any materials contaminated with the impurity, such as weighing paper, gloves, or spill cleanup materials, must also be disposed of in the designated hazardous waste container. Spilled chemicals and the materials used to clean them up should be treated as hazardous waste.
Step 3: Labeling and Storage
Accurate labeling and safe storage are mandated by regulations from agencies like the Environmental Protection Agency (EPA).
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Harmful," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sinks and floor drains and have secondary containment.
Step 4: Arrange for Professional Disposal
Disposal of hazardous pharmaceutical waste must be conducted by a licensed and certified waste management company.
-
Contact Environmental Health and Safety (EHS): Follow your institution's protocol for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and the waste disposal vendor.
-
Regulatory Compliance: The disposal method, typically high-temperature incineration, will be handled by the professional waste management service in accordance with federal and local regulations, such as those outlined in the Resource Conservation and Recovery Act (RCRA).
Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the key decision points and actions required from the point of waste generation to its final disposal.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting both their personnel and the environment, and fostering a culture of safety and regulatory compliance.
Essential Safety and Logistics for Handling Quetiapine Dimer Impurity
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical impurities is paramount. This guide provides essential, immediate safety and logistical information for Quetiapine Dimer Impurity (CAS No: 945668-94-0), a known impurity of the antipsychotic drug Quetiapine.[1][2][3] Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The Globally Harmonized System (GHS) classifications are as follows:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1]
-
Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1]
-
Chronic Aquatic Toxicity, Category 4 (H413): May cause long lasting harmful effects to aquatic life.[1]
The substance is accompanied by the GHS07 pictogram, indicating it is an irritant and can be harmful.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin contact, eye contact, and inhalation of dust.[1][4][5][6]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impervious, powder-free gloves (e.g., nitrile) are recommended.[4][7] Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[7] For compounding, administering, and disposing of the substance, wearing two pairs of gloves is advised.[6] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for operations with a risk of splashes.[8] |
| Skin and Body Protection | Protective Clothing | A lab coat or a disposable gown made of low-permeability, lint-free fabric with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4][6] |
| Respiratory Protection | Respirator | If engineering controls (e.g., fume hood) are insufficient or if dust is generated, a NIOSH-approved respirator with an appropriate filter should be used.[9] |
Operational and Disposal Plans: A Step-by-Step Guide
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[9] Ensure all necessary PPE is donned correctly before handling the substance.
-
Handling: Avoid direct contact with the substance.[9] Do not eat, drink, or smoke in the handling area.[6][10] Wash hands thoroughly after handling.[4][9]
-
Storage: Store in a tightly closed, suitable container in a cool, dry, and well-ventilated place.[10][11] Keep away from heat and incompatible materials such as strong acids and oxidizing agents.[10][11]
-
Spill: In case of a spill, evacuate unnecessary personnel from the area.[4][11] Wear appropriate PPE, including respiratory protection.[4][9] Avoid generating dust.[4] Carefully sweep or vacuum the spilled solid material into a suitable, labeled container for disposal.[9][10] Clean the spill area thoroughly to remove any residual contamination.[4][9]
-
Fire: Use a fire extinguisher with dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[4][9] Wear self-contained breathing apparatus for firefighting if necessary.[4][9]
-
First Aid:
-
If Swallowed: Call a poison center or doctor immediately.[1][4] Rinse mouth with water.[1][4] Do not induce vomiting.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and seek medical attention.[4][9]
-
In Case of Skin Contact: Remove contaminated clothing immediately.[4] Wash the affected area with soap and plenty of water.[4]
-
If Inhaled: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4][9] Seek medical attention if symptoms develop or persist.[4][9]
-
Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.[4] Offer excess and expired materials to a licensed hazardous material disposal company.[4] Avoid release to the environment.[1]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. pppmag.com [pppmag.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. fishersci.com [fishersci.com]
- 11. moehs.com [moehs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
